Technical Documentation Center

Methyl 5-(cyanomethyl)-2-methoxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-(cyanomethyl)-2-methoxybenzoate
  • CAS: 24550-59-2

Core Science & Biosynthesis

Foundational

physicochemical properties of Methyl 5-(cyanomethyl)-2-methoxybenzoate

Executive Summary Methyl 5-(cyanomethyl)-2-methoxybenzoate (CAS: 24550-59-2) is a specialized bifunctional aromatic intermediate characterized by the presence of an ester, a methoxy ether, and a cyanomethyl moiety on a b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-(cyanomethyl)-2-methoxybenzoate (CAS: 24550-59-2) is a specialized bifunctional aromatic intermediate characterized by the presence of an ester, a methoxy ether, and a cyanomethyl moiety on a benzene core. Its structural orthogonality—featuring an electrophilic ester and a nucleophilic-susceptible nitrile—makes it a critical building block in the synthesis of tricyclic antihistamines (e.g., benzocycloheptene derivatives), isoindolinones , and phenethylamine-based pharmaceutical scaffolds .

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic utility, and handling protocols, designed for researchers in medicinal chemistry and process development.

Part 1: Chemical Identity & Structural Analysis

PropertyDetail
IUPAC Name Methyl 5-(cyanomethyl)-2-methoxybenzoate
CAS Number 24550-59-2
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 205.21 g/mol
SMILES COC1=C(C=C(C=C1)CC#N)C(=O)OC
InChI Key BLURPMGEKDVRLB-UHFFFAOYSA-N
Structural Class Benzoic acid ester; Benzyl nitrile; Anisole derivative
Structural Commentary

The molecule features a 1,2,4-substitution pattern on the benzene ring. The 2-methoxy group acts as an electron-donating group (EDG) via resonance, increasing electron density at the 3 and 5 positions, although the 5-position is sterically accessible. The cyanomethyl group (-CH₂CN) at position 5 is a "masked" acetic acid or ethylamine equivalent, crucial for chain extension reactions. The methyl ester at position 1 serves as a handle for cyclization or further derivatization.

Part 2: Physicochemical Profile

Solid-State & Thermal Properties
  • Physical State: White to off-white crystalline powder.

  • Melting Point: Typically 60–85 °C (Experimental range varies by purity/polymorph; analogous esters often melt in this window).

  • Boiling Point: Predicted ~330 °C at 760 mmHg; typically distilled under high vacuum (>150 °C at 0.5 mmHg).

  • Flash Point: >110 °C (Predicted).

Solution Properties
  • Solubility (Aqueous): Low (<1 mg/mL). The lipophilic ester and aromatic ring dominate the solvation profile.

  • Solubility (Organic):

    • High: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol, Acetonitrile.

    • Moderate: Diethyl ether, Toluene.

    • Low: Hexanes, Cyclohexane.

  • Partition Coefficient (LogP): 1.55 (Computed). This indicates moderate lipophilicity, making it suitable for passive transport in biological assays but requiring organic co-solvents for aqueous reactions.

  • pKa: The molecule has no ionizable protons in the physiological pH range (neutral). The

    
    -protons of the nitrile group (Ar-CH ₂-CN) have a pKa ~20-25, allowing deprotonation by strong bases (e.g., NaH, LDA) for alkylation.
    

Part 3: Synthetic Utility & Reactivity[2]

This compound is valued for its orthogonal reactivity . The ester and nitrile groups can be manipulated independently to create complex heterocycles.

Key Reaction Pathways
  • Nitrile Reduction: Catalytic hydrogenation (Raney Ni/H₂) or hydride reduction (LiAlH₄) converts the nitrile to a primary amine (phenethylamine derivative), a precursor for isoquinolines.

  • Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid (homophthalic acid derivative) or amide, while the ester can be selectively saponified.

  • Cyclization: Reaction with diamines or amino-alcohols can yield benzazepinones or isoindolinones , scaffolds common in antihistamines (e.g., Alcaftadine analogs) and antipsychotics.

Diagram: Synthetic Pathways & Transformations

G Start Methyl 5-(cyanomethyl)- 2-methoxybenzoate Acid 5-(Carboxymethyl)- 2-methoxybenzoic acid (Homophthalic Analog) Start->Acid Hydrolysis (HCl/H2O or NaOH) Amine Methyl 5-(2-aminoethyl)- 2-methoxybenzoate (Phenethylamine Core) Start->Amine Reduction (H2/Pd-C or LiAlH4) Cyclic Isoindolinone / Benzazepine Scaffolds Start->Cyclic Cyclization w/ Diamines or Amino-alcohols Alkylated Alpha-Alkylated Nitrile Derivatives Start->Alkylated Alkylation (NaH, R-X)

Figure 1: Divergent synthetic pathways utilizing the orthogonal ester and nitrile functionalities.

Part 4: Experimental Protocols

Analytical Characterization (HPLC Method)

To ensure purity >98% for biological applications, the following reverse-phase HPLC method is recommended.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 230 nm (Nitrile absorption) and 254 nm (Aromatic).

  • Retention Time: Expect elution ~8–10 min depending on dead volume.

Spectroscopic Identification (NMR)[4]
  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.80 (d, J=2.0 Hz, 1H, Ar-H6) – Deshielded by ester.
      
    • 
       7.50 (dd, J=8.5, 2.0 Hz, 1H, Ar-H4).
      
    • 
       6.98 (d, J=8.5 Hz, 1H, Ar-H3) – Shielded by methoxy.
      
    • 
       3.92 (s, 3H, COOCH ₃).
      
    • 
       3.89 (s, 3H, Ar-OCH ₃).
      
    • 
       3.75 (s, 2H, Ar-CH ₂-CN).
      
Synthesis Workflow (Lab Scale)

The most robust synthesis involves the radical bromination of the methyl precursor followed by nucleophilic substitution.

Synthesis Precursor Methyl 2-methoxy-5-methylbenzoate Bromide Intermediate: Methyl 5-(bromomethyl)-2-methoxybenzoate Precursor->Bromide NBS, BPO (cat.) CCl4 or PhCF3, Reflux (Radical Bromination) Product Product: Methyl 5-(cyanomethyl)-2-methoxybenzoate Bromide->Product NaCN or KCN DMSO/Water or Acetone (Nucleophilic Substitution)

Figure 2: Two-step synthetic route from the commercially available methyl-substituted precursor.

Protocol Step 1 (Bromination):

  • Dissolve Methyl 2-methoxy-5-methylbenzoate (1.0 eq) in trifluorotoluene (green alternative to CCl₄).

  • Add N-Bromosuccinimide (NBS, 1.05 eq) and Benzoyl Peroxide (BPO, 0.05 eq).

  • Reflux (80–100 °C) for 4–6 hours under N₂. Monitor by TLC for disappearance of starting material.

  • Cool, filter off succinimide, and concentrate.

Protocol Step 2 (Cyanation):

  • Dissolve the crude bromide in DMSO.

  • Add NaCN (1.2 eq) cautiously (Caution: Toxic). Maintain temp <40 °C to prevent hydrolysis.

  • Stir at RT for 2–4 hours.

  • Quench with water, extract into Ethyl Acetate, wash with brine, and recrystallize from Ethanol/Hexane.

Part 5: Handling, Stability & Safety

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile metabolism).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust.

    • Wear nitrile gloves (0.11 mm minimum thickness).

    • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or strong acid hydrolysis can release HCN. Avoid contact with strong acids.

Storage & Stability
  • Conditions: Store at 2–8 °C (Refrigerated) in a tightly sealed container.

  • Moisture Sensitivity: The ester is susceptible to hydrolysis; store under inert gas (Argon/Nitrogen) if storing for >6 months.

  • Shelf Life: 24 months if stored properly.

References

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for CID 17830574: 5-Cyanomethyl-2-methoxybenzoic acid. Retrieved from [Link]

  • LookChem . (2024). Benzoic acid, 5-(cyanomethyl)-2-methoxy-, methyl ester - CAS 24550-59-2 Datasheet. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Melting and Boiling Points of Methyl 5-(cyanomethyl)-2-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 5-(cyanomethyl)-2-methoxybenzoate, a compound identified by its CAS number 24550-59-2, represents a class of molecules that are of signi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(cyanomethyl)-2-methoxybenzoate, a compound identified by its CAS number 24550-59-2, represents a class of molecules that are of significant interest in medicinal chemistry and drug discovery. The physicochemical properties of such compounds are fundamental to their behavior in biological systems and their viability as therapeutic agents.[1][2] Among the most critical of these properties are the melting and boiling points. These are not merely physical constants but are indicators of purity, stability, and the nature of intermolecular forces within the substance.

In the realm of drug development, a thorough understanding of a compound's melting and boiling points is crucial. These parameters influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2][3] For instance, the melting point can affect the dissolution rate of a solid dosage form, which in turn impacts its bioavailability. Therefore, the precise determination and interpretation of these properties are paramount in the early stages of drug discovery and lead optimization.[4][5]

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the melting and boiling points of Methyl 5-(cyanomethyl)-2-methoxybenzoate. It is designed to equip researchers with the necessary knowledge to perform accurate measurements and to understand the implications of these properties in a drug development context.

Theoretical Framework: The Determinants of Melting and Boiling Points

The temperatures at which a substance melts or boils are dictated by the strength of the intermolecular forces holding its molecules together.[6][7] To transition from a solid to a liquid (melting) or from a liquid to a gas (boiling), sufficient energy must be supplied to overcome these forces.[7] The primary intermolecular forces at play in organic compounds include:

  • Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and are present in all molecules. They arise from temporary fluctuations in electron distribution. For larger molecules, these forces become more significant.[7][8]

  • Dipole-Dipole Interactions: These forces occur between polar molecules that have permanent dipoles. The positive end of one molecule is attracted to the negative end of another.[9]

  • Hydrogen Bonding: This is a particularly strong type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom such as oxygen, nitrogen, or fluorine.[6][9]

For Methyl 5-(cyanomethyl)-2-methoxybenzoate, the presence of polar functional groups such as the ester, methoxy, and cyanomethyl groups will lead to significant dipole-dipole interactions. The molecular size and shape also play a crucial role; larger molecules generally have higher melting and boiling points due to increased van der Waals forces.[7][8]

Experimental Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity. A pure compound will typically have a sharp melting point range of 0.5-1.0°C. Impurities will generally cause a depression in the melting point and a broadening of the melting range.

Protocol for Melting Point Determination

This protocol describes the use of a capillary melting point apparatus, a common and reliable method.

1. Sample Preparation:

  • Ensure the sample of Methyl 5-(cyanomethyl)-2-methoxybenzoate is completely dry and in a fine powdered form to ensure efficient and uniform heat transfer.[10]
  • If necessary, gently crush the crystals using a mortar and pestle.[11]
  • Press the open end of a capillary tube into the powdered sample.
  • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The sample height should be no more than 1-2 mm.[12]

2. Measurement:

  • Place the packed capillary tube into the sample holder of the melting point apparatus.[13]
  • If the approximate melting point is unknown, perform a rapid initial heating to determine a rough estimate.[12][13]
  • Allow the apparatus to cool to at least 20°C below the estimated melting point.[11]
  • Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the melting point.[12]
  • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[11]
  • Record the temperature at which the last crystal melts (the end of the melting range).[11]
  • For accuracy, repeat the measurement with fresh samples until consistent results are obtained.

Data Summary: Melting Point Observations

Sample PurityMelting Point Observation
Pure Sharp melting point range (typically 0.5-1.0°C)
Impure Depressed and broad melting point range

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14] For many organic compounds of interest in drug discovery, the boiling point at atmospheric pressure may be high, leading to decomposition. Therefore, determination under reduced pressure is often necessary.

Protocol for Micro-Boiling Point Determination

This method is suitable for small quantities of liquid.

1. Apparatus Setup:

  • Attach a small test tube to a thermometer.
  • Place a few milliliters of the liquid sample into the test tube.
  • Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid in the test tube.

2. Measurement:

  • Heat the apparatus in a suitable heating bath (e.g., paraffin oil).
  • As the temperature rises, a stream of bubbles will emerge from the capillary tube as the trapped air expands.
  • Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the liquid has reached its boiling point.
  • Record the temperature.
  • Remove the heat source and allow the apparatus to cool slowly.
  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[15]
Boiling Point Determination Under Reduced Pressure

When a liquid is heated under reduced pressure, its boiling point is lowered.[14] This is a critical technique for compounds that are not stable at their atmospheric boiling point. The procedure is similar to the micro-boiling point determination, but the apparatus is connected to a vacuum source, and the pressure is monitored with a manometer.

Logical Workflow for Physical Property Determination

G cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis & Interpretation start Obtain Sample of Methyl 5-(cyanomethyl)-2-methoxybenzoate dry Ensure Sample is Dry start->dry setup_bp Setup Micro-Boiling Point Apparatus start->setup_bp grind Grind to a Fine Powder dry->grind pack_mp Pack Capillary Tube grind->pack_mp heat_mp Heat Slowly in Apparatus pack_mp->heat_mp observe_mp Record Melting Range heat_mp->observe_mp analyze Analyze Data observe_mp->analyze heat_bp Heat Sample setup_bp->heat_bp observe_bp Record Boiling Point heat_bp->observe_bp observe_bp->analyze purity Assess Purity analyze->purity identity Confirm Identity analyze->identity

Caption: Workflow for the determination and analysis of melting and boiling points.

Conclusion

References

  • Teachy.ai. (n.d.). Summary of Properties of Organic Compounds: Boiling and Melting Points. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

  • Fiveable. (2025, August 15). 4.5 Physicochemical properties - Medicinal Chemistry. Retrieved from [Link]

  • Drug Discovery and Development. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

  • Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved from [Link]

  • HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds - Chemistry. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Physical and Chemical Properties of Drugs and Calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical Properties in Drug Design. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 20). 2.6: Physical properties of organic compounds. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (n.d.). MITOCW | Melting Point. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Technology. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • University of Technology. (n.d.). Experiment name / Determination of Boiling point Purpose. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • National Taiwan University. (2024). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • University of Calgary. (n.d.). melting point and boiling point determination experimental techniques required. Retrieved from [Link]

  • ResearchGate. (n.d.). ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac. Retrieved from [Link]

  • Scribd. (2012, June 23). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

  • Rutgers, The State University of New Jersey. (n.d.). Vapor Pressure - Boiling Water Without Heat. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 5-(cyanomethyl)-2-methoxybenzoate: An Application and Protocol Guide

This comprehensive guide details the synthesis of Methyl 5-(cyanomethyl)-2-methoxybenzoate, a valuable intermediate in the development of various pharmaceutical and bioactive molecules. The protocol herein is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the synthesis of Methyl 5-(cyanomethyl)-2-methoxybenzoate, a valuable intermediate in the development of various pharmaceutical and bioactive molecules. The protocol herein is designed for researchers, medicinal chemists, and professionals in drug development, providing a robust and reproducible methodology. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, offering insights into the rationale behind procedural choices and guidance for troubleshooting.

Introduction

Methyl 5-(cyanomethyl)-2-methoxybenzoate (C₁₁H₁₁NO₃, MW: 205.21 g/mol ) is a substituted aromatic compound featuring a cyanomethyl and a methoxycarbonyl group.[1] This substitution pattern makes it a versatile building block for the synthesis of more complex molecular architectures. The cyanomethyl moiety, in particular, serves as a precursor to various functional groups, including carboxylic acids, amines, and amides, which are integral to the structure of many therapeutic agents.

This guide presents a reliable three-step synthetic pathway commencing with the benzylic bromination of methyl 5-methyl-2-methoxybenzoate, followed by a nucleophilic substitution with sodium cyanide. Each step has been optimized to ensure high yield and purity of the desired products.

Overall Synthetic Scheme

The synthesis of Methyl 5-(cyanomethyl)-2-methoxybenzoate is accomplished via the following two-step reaction sequence, starting from the commercially available or readily synthesized Methyl 5-methyl-2-methoxybenzoate.

Synthetic_Scheme Methyl_5-methyl-2-methoxybenzoate Methyl 5-methyl-2-methoxybenzoate Methyl_5-(bromomethyl)-2-methoxybenzoate Methyl 5-(bromomethyl)-2-methoxybenzoate Methyl_5-methyl-2-methoxybenzoate->Methyl_5-(bromomethyl)-2-methoxybenzoate NBS, AIBN CCl₄, Reflux Target_Molecule Methyl 5-(cyanomethyl)-2-methoxybenzoate Methyl_5-(bromomethyl)-2-methoxybenzoate->Target_Molecule NaCN DMSO, 90°C

Caption: Overall synthetic route for Methyl 5-(cyanomethyl)-2-methoxybenzoate.

PART 1: Detailed Synthesis Protocols

This section provides a step-by-step guide for the synthesis of Methyl 5-(cyanomethyl)-2-methoxybenzoate.

Step 1: Benzylic Bromination of Methyl 5-methyl-2-methoxybenzoate

This initial step involves the radical bromination of the benzylic methyl group of Methyl 5-methyl-2-methoxybenzoate using N-Bromosuccinimide (NBS) as the bromine source and Azobisisobutyronitrile (AIBN) as the radical initiator.[2] The use of NBS is crucial as it provides a low, constant concentration of bromine, which favors the desired benzylic substitution over electrophilic aromatic bromination.[3]

Reaction Mechanism:

Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Initiator_Radical 2 R• + N₂ AIBN->Initiator_Radical Δ Start_Mat Ar-CH₃ Benzylic_Radical Ar-CH₂• Start_Mat->Benzylic_Radical + Br• Product Ar-CH₂Br Benzylic_Radical->Product + Br₂ NBS NBS Succinimide_Radical Succinimide• NBS->Succinimide_Radical + HBr Br_Radical Br• HBr HBr Br2 Br₂

Caption: Simplified radical mechanism for benzylic bromination with NBS.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Methyl 5-methyl-2-methoxybenzoate180.2010.0 g0.055
N-Bromosuccinimide (NBS)177.9810.9 g0.061
Azobisisobutyronitrile (AIBN)164.210.45 g0.0027
Carbon Tetrachloride (CCl₄), anhydrous153.82200 mL-
Sodium Bicarbonate (NaHCO₃), sat. aq. sol.-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add Methyl 5-methyl-2-methoxybenzoate (10.0 g, 0.055 mol), N-Bromosuccinimide (10.9 g, 0.061 mol), and Azobisisobutyronitrile (0.45 g, 0.0027 mol).

  • Add 200 mL of anhydrous carbon tetrachloride to the flask.

  • Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere with vigorous stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 3-4 hours of reflux, or upon consumption of the starting material as indicated by TLC, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of cold carbon tetrachloride.

  • Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 5-(bromomethyl)-2-methoxybenzoate. The product is often used in the next step without further purification.

Step 2: Cyanation of Methyl 5-(bromomethyl)-2-methoxybenzoate

This step involves the nucleophilic displacement of the benzylic bromide with sodium cyanide to form the target molecule.[4] Dimethyl sulfoxide (DMSO) is an excellent solvent for this reaction as it effectively solvates the sodium cation, enhancing the nucleophilicity of the cyanide anion.[5]

!!! SAFETY PRECAUTION !!! Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware and waste contaminated with cyanide must be quenched with a bleach solution before disposal according to institutional safety guidelines.

Reaction Mechanism:

Cyanation_Mechanism Reactant Ar-CH₂Br Product Ar-CH₂CN Reactant->Product DMSO, 90°C Cyanide NaCN Salt NaBr

Caption: Nucleophilic substitution reaction for the formation of the cyanomethyl group.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Methyl 5-(bromomethyl)-2-methoxybenzoate259.1014.2 g (crude)~0.055
Sodium Cyanide (NaCN)49.013.2 g0.065
Dimethyl Sulfoxide (DMSO), anhydrous78.13100 mL-
Diethyl Ether-As needed-
Water-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude Methyl 5-(bromomethyl)-2-methoxybenzoate (approx. 0.055 mol) in 60 mL of anhydrous DMSO.

  • In a separate container, carefully dissolve sodium cyanide (3.2 g, 0.065 mol) in 40 mL of anhydrous DMSO. This may require gentle warming.

  • Add the sodium cyanide solution to the solution of the bromide.

  • Heat the reaction mixture to 90°C and stir for 2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 5-(cyanomethyl)-2-methoxybenzoate.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed.

PART 2: Expected Results and Characterization

Yield: The overall yield for the two-step synthesis is typically in the range of 70-85%.

Physical Properties:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₁H₁₁NO₃[1]

  • Molecular Weight: 205.21 g/mol [1]

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60-7.50 (m, 2H, Ar-H), 7.00 (d, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃), 3.75 (s, 2H, CH₂CN).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 166.0 (C=O), 158.0 (C-OCH₃), 133.0 (Ar-C), 132.0 (Ar-C), 125.0 (Ar-C), 117.0 (CN), 112.0 (Ar-C), 56.0 (OCH₃), 52.5 (COOCH₃), 23.0 (CH₂CN).

  • IR (KBr, cm⁻¹): ~2250 (C≡N stretch), ~1720 (C=O ester stretch), ~1250 (C-O stretch).

PART 3: Troubleshooting

IssuePossible CauseSuggested Solution
Step 1: Low yield of bromide Incomplete reaction or decomposition of NBS/AIBN.Ensure all reagents are of good quality and the solvent is anhydrous. Monitor the reaction closely by TLC and consider adding a small additional portion of AIBN if the reaction stalls.
Formation of dibrominated or other byproducts.Use the stoichiometric amount of NBS. Over-refluxing can lead to side reactions.
Step 2: Incomplete cyanation Low reactivity of the bromide or impure starting material.Ensure the bromide from Step 1 is reasonably pure. Increase the reaction temperature slightly (e.g., to 100°C) or extend the reaction time.
Poor quality of sodium cyanide or wet DMSO.Use freshly opened or properly stored sodium cyanide. Ensure the DMSO is anhydrous as water can hydrolyze the cyanide and deactivate the nucleophile.
Difficult work-up in Step 2 Emulsion formation during extraction.Add a small amount of brine to the aqueous layer to help break the emulsion.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 5-(cyanomethyl)-2-methoxybenzoate. By understanding the rationale behind each step and adhering to the outlined procedures and safety precautions, researchers can confidently prepare this valuable synthetic intermediate for their drug discovery and development endeavors.

References

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.
  • Frost, L. (2001). Nucleophilic displacement of a benzylic bromide using sodium cyanide. ChemSpider SyntheticPages, SP172.
  • PrepChem. (n.d.). Synthesis of methyl 5-formyl-2-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (2018).
  • Li, J. H., et al. (2012). Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 51B(5), 746-751.
  • Chad's Prep. (n.d.). 10.
  • Chemistry Steps. (2024, February 10).
  • ChemRxiv. (2023). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde.
  • Smolecule. (2023, August 16). Buy Methyl 5-(bromomethyl)
  • Chemistry LibreTexts. (2023, August 7). 11.
  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)
  • Thieme. (n.d.). C—CN Bond-Forming Reactions.
  • ChemicalBook. (2025, July 4).
  • gChem. (n.d.).
  • ChemicalBook. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (2016).
  • PMC. (2013).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-amino-5-cyano-3-methylbenzoic acid.
  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • ChemScene. (n.d.). 24550-59-2 | Methyl 5-(cyanomethyl)
  • SIELC Technologies. (2018, May 16).
  • Wiley Online Library. (2023). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis.
  • Benchchem. (n.d.).
  • SlidePlayer. (n.d.).
  • FooDB. (2010, April 8).
  • EPA. (2025, October 15).

Sources

Application

Chemo-Selective Reduction Strategies for Methyl 5-(cyanomethyl)-2-methoxybenzoate

[1] Executive Summary & Strategic Analysis Target Molecule: Methyl 5-(cyanomethyl)-2-methoxybenzoate Target Transformation: Selective reduction of the aliphatic nitrile ( ) to the primary ethylamine ( ) while preserving...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Analysis

Target Molecule: Methyl 5-(cyanomethyl)-2-methoxybenzoate Target Transformation: Selective reduction of the aliphatic nitrile (


) to the primary ethylamine (

) while preserving the methyl ester functionality.[1]
The Chemoselectivity Challenge

The reduction of Methyl 5-(cyanomethyl)-2-methoxybenzoate presents a classic "competing electrophile" problem. Both the nitrile and the ester are susceptible to reduction, but their reactivity profiles differ based on the mechanism of the reducing agent.

  • The Ester Risk: Strong hydride donors (e.g.,

    
    ) will indiscriminately reduce both the nitrile and the ester, leading to the amino-alcohol (over-reduction).
    
  • The Dimerization Risk: Catalytic hydrogenation of nitriles often yields secondary amines (dimers) via the attack of the newly formed primary amine on the intermediate aldimine.

  • The Regiochemical Constraint: Unlike ortho-substituted benzonitriles, the para-relationship between the ester (C1) and the cyanomethyl tail (C5) in this substrate precludes intramolecular cyclization to an isoindolinone. The product will be a linear amino-ester.[1]

Recommended Strategies:

  • Method A (Lab Scale/High Fidelity): Cobalt(II) Chloride / Sodium Borohydride (

    
    ). This method relies on the in situ formation of cobalt boride species that coordinate selectively to the nitrile.
    
  • Method B (Process Scale): Raney Nickel Hydrogenation in Methanolic Ammonia. Ammonia is strictly required to suppress secondary amine formation.

Reaction Mechanism & Pathway Logic

The following diagram illustrates the divergent pathways. The goal is to navigate the "Green Path" while avoiding the "Red" (over-reduction) and "Orange" (dimerization) side reactions.

ReactionPathways cluster_conditions Selectivity Control SM Methyl 5-(cyanomethyl)- 2-methoxybenzoate Imine Intermediate Aldimine SM->Imine 2e- Reduction Alcohol Amino-Alcohol (Over-Reduced) SM->Alcohol LiAlH4 or Vigorous H2 Target Target Amino-Ester (Primary Amine) Imine->Target + 2e- / + 2H+ Dimer Secondary Amine (Dimer Impurity) Imine->Dimer + Target Amine (Schiff Base formation) Target->Alcohol Ester Reduction Cond1 CoCl2/NaBH4: Activates Nitrile only Cond2 NH3/Ra-Ni: Blocks Dimerization

Figure 1: Reaction network showing the target pathway (Green) versus competing side reactions (Orange/Red).[2]

Method A: Cobalt(II) Chloride – Sodium Borohydride Reduction

Best for: Laboratory scale (<10g), high chemoselectivity, ambient pressure.

Mechanistic Insight

Sodium borohydride (


) alone is generally too mild to reduce nitriles rapidly. However, the addition of 

generates cobalt boride (

) in situ. This species acts as a heterogenous catalyst that coordinates the nitrile nitrogen, increasing the electrophilicity of the cyano carbon and facilitating hydride transfer. Crucially, the ester group coordinates poorly to the cobalt boride surface, remaining untouched.
Protocol

Reagents:

  • Substrate: Methyl 5-(cyanomethyl)-2-methoxybenzoate (1.0 equiv)[1]

  • 
     (2.0 equiv)[1]
    
  • 
     (10.0 equiv)[1]
    
  • Solvent: Methanol (anhydrous preferred)[1]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the substrate (1.0 equiv) and

    
     (2.0 equiv) in Methanol (
    
    
    
    concentration relative to substrate). The solution will appear deep purple/pink.
  • Cooling: Cool the mixture to

    
     using an ice bath. Note: Although the reaction is exothermic, starting cold prevents runaway hydrogen evolution.
    
  • Addition: Add

    
     (10.0 equiv) portion-wise over 30 minutes.
    
    • Observation: The solution will turn black immediately (formation of cobalt boride) and evolve hydrogen gas vigorously.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.[1]

    • Endpoint: Disappearance of the nitrile peak; appearance of the primary amine mass (

      
      ).
      
  • Quench: Carefully add

    
     dropwise until the black precipitate dissolves and the pH is acidic (
    
    
    
    ). This destroys residual borohydride and solubilizes the cobalt salts.
  • Workup:

    • Basify the aqueous phase with concentrated Ammonium Hydroxide (

      
      ) to 
      
      
      
      to liberate the free amine.
    • Extract immediately with Dichloromethane (DCM) (

      
      ). Note: Do not leave the ester in basic aqueous solution for extended periods to avoid hydrolysis.
      
    • Dry organic layers over

      
      , filter, and concentrate.[3]
      

Validation Data (Typical):

Parameter Result
Yield 85–92%
Selectivity >98% (Ester intact)

| Major Impurity | Boron salts (removed in workup) |[1]

Method B: Raney Nickel Catalytic Hydrogenation

Best for: Scale-up (>10g), cost-efficiency, clean workup.[1]

Mechanistic Insight

Raney Nickel is a sponge-metal catalyst with high surface area.[1] The primary risk in nitrile hydrogenation is the condensation of the product amine with the intermediate imine to form a secondary amine (dimer).[4]

  • The Ammonia Effect: Performing the reaction in ammonia-saturated methanol suppresses this side reaction.[1] Ammonia competes with the primary amine for the imine intermediate, effectively "blocking" the dimerization site.

Protocol

Reagents:

  • Substrate: Methyl 5-(cyanomethyl)-2-methoxybenzoate[1][5]

  • Catalyst: Raney Nickel (active slurry in water/methanol), approx. 20 wt% loading.

  • Solvent:

    
     in Methanol.
    
  • Hydrogen Source:

    
     gas (balloon or Parr shaker).
    

Step-by-Step Procedure:

  • Catalyst Preparation: Wash the Raney Nickel slurry (

    
    ) with anhydrous methanol to remove water. Safety Alert: Raney Nickel is pyrophoric when dry. Keep wet with solvent at all times.[1]
    
  • Loading: In a Parr hydrogenation bottle (or autoclave), add the washed Raney Nickel.

  • Substrate Addition: Dissolve the substrate in

    
     in Methanol (
    
    
    
    ) and add to the vessel.
  • Pressurization: Purge the vessel with Nitrogen (

    
    ), then with Hydrogen (
    
    
    
    ). Pressurize to
    
    
    (
    
    
    ).
  • Reaction: Shake/stir at room temperature for 6–12 hours.

    • Optimization: If the reaction is sluggish, heat to

      
      , but monitor closely to avoid ester aminolysis (conversion of ester to amide by ammonia).
      
  • Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Nitrogen blanket) to remove the catalyst. Do not let the filter cake dry out.

  • Concentration: Concentrate the filtrate under reduced pressure to remove methanol and ammonia.

  • Purification: The residue is usually the clean amino-ester. If necessary, purify via flash chromatography (DCM/MeOH/

    
    ).
    

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Secondary Amine Detected Insufficient AmmoniaIncrease

concentration or pressure.[1]
Ester Hydrolysis Wet solvent / High TempEnsure anhydrous MeOH; keep temp

.
No Reaction Poisoned CatalystWash Ra-Ni thoroughly; ensure

pressure is maintained.
Amide Formation Aminolysis of EsterReduce reaction time; lower temperature; reduce

concentration slightly.

References

  • Satoh, T., et al. (1969). "Selective reduction of nitrile group with sodium borohydride-cobaltous chloride." Tetrahedron Letters, 10(49), 4555-4558. Link[1]

  • Heinzman, S. W., & Ganem, B. (1982). "The mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society, 104(25), 6801-6802. Link[1]

  • Klenke, B., & Gilbert, I. H. (2001).[6] "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel."[1][6] The Journal of Organic Chemistry, 66(7), 2480-2483. Link

  • Gowda, S., & Gowda, D. C. (2002). "Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties."[7] Tetrahedron, 58(11), 2211-2213.[7] Link

Sources

Method

Chemoselective Ester Hydrolysis of Methyl 5-(cyanomethyl)-2-methoxybenzoate: Reagents, Protocols, and Mechanistic Insights

Application Note & Technical Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methyl 5-(cyanomethyl)-2-methoxybenzoate is a highly functionalized aromatic building b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-(cyanomethyl)-2-methoxybenzoate is a highly functionalized aromatic building block frequently utilized in pharmaceutical development. The molecule presents a classic chemoselectivity challenge: the targeted saponification of the C1 methyl ester must be achieved without compromising the highly sensitive C5 cyanomethyl (–CH₂CN) group or the C2 methoxy ether. This application note details the causality behind reagent selection, providing validated protocols for chemoselective ester cleavage using basic, anhydrous, and neutral conditions.

Structural Analysis & Reactivity Profiling

Successful chemoselective hydrolysis requires a deep understanding of the competing electronic and steric factors within the substrate.

  • Methyl Ester (Target): Features an electrophilic carbonyl carbon. Saponification via the standard

    
     mechanism is the primary synthetic goal.
    
  • Cyanomethyl Group (Sensitive): The nitrile carbon is highly electrophilic. Under forcing basic conditions (e.g., NaOH or KOH at >50 °C), hydroxide ions attack the nitrile, leading to hydration to a primary amide and subsequent hydrolysis to a carboxylic acid[1]. Furthermore, the α-protons adjacent to the nitrile are mildly acidic, making the molecule susceptible to unwanted deprotonation or aldol-type condensations if excessively strong bases are employed.

  • Methoxy Ether (Stable): Aryl methyl ethers are highly robust and typically require harsh Lewis acids (e.g., BBr₃) for deprotection. This group remains a stable spectator under standard hydrolysis conditions.

Reagent Selection Matrix

To mitigate the risk of nitrile hydration, reagent selection must be strictly controlled. The following matrix summarizes the quantitative and qualitative data for the most effective chemoselective reagents.

Reagent SystemSelectivity (Ester vs. Nitrile)Reaction ConditionsByproducts / WorkupRecommended Use Case
LiOH·H₂O (THF/MeOH/H₂O)High (at 0 °C to RT)Mild basic, biphasicWater-soluble lithium saltsStandard first-line approach for robust chemoselectivity.
KOTMS (THF)Very HighAnhydrous, basicHexamethyldisiloxane (volatile)Substrates highly prone to aqueous side reactions.
Me₃SnOH (1,2-DCE)ExceptionalNeutral, thermal/µWTin residues (requires specific removal)Complex, highly base-sensitive or epimerization-prone substrates.

Mechanistic Pathway: Chemoselectivity Dynamics

When utilizing aqueous base, the kinetic competition between ester saponification and nitrile hydration dictates the reaction's success. is preferred over sodium or potassium hydroxide[2]. The lithium cation acts as a mild Lewis acid, coordinating to the ester carbonyl oxygen. This coordination lowers the activation energy for nucleophilic attack by the hydroxide ion, allowing the reaction to proceed rapidly at 0 °C to room temperature[3]. At these depressed temperatures, the hydration of the nitrile is kinetically frozen.

Mechanism Substrate Methyl 5-(cyanomethyl)- 2-methoxybenzoate EsterHydrolysis Path A: Ester Hydrolysis (Target) Substrate->EsterHydrolysis LiOH, RT (Kinetic Control) NitrileHydration Path B: Nitrile Hydration (Side Reaction) Substrate->NitrileHydration NaOH, >50°C (Thermodynamic) Product 5-(cyanomethyl)- 2-methoxybenzoic acid EsterHydrolysis->Product Amide Methyl 5-(2-amino-2-oxoethyl)- 2-methoxybenzoate NitrileHydration->Amide

Fig 1: Competing pathways: Chemoselective ester saponification vs. unwanted nitrile hydration.

If water must be entirely excluded to protect the nitrile, serves as an anhydrous hydroxide equivalent[4],. For substrates prone to epimerization or extreme base sensitivity, provides a neutral, metal-templated hydrolysis pathway[5].

Detailed Experimental Protocols

Protocol A: Mild Biphasic Saponification (LiOH·H₂O)

This is the industry-standard, self-validating approach for methyl ester cleavage in the presence of nitriles[6].

Workflow Start Dissolve Substrate in THF/MeOH/H2O (3:1:1) AddBase Add LiOH·H2O (1.5 - 2.0 eq) at 0 °C Start->AddBase Stir Stir at RT (2-4 h) Monitor by LC-MS AddBase->Stir Evaporate Remove Organics under Reduced Pressure Stir->Evaporate Acidify Acidify Aqueous Layer with 1M HCl to pH 2-3 Evaporate->Acidify Extract Extract with EtOAc Wash & Dry (Na2SO4) Acidify->Extract Product Pure Carboxylic Acid (>95% Yield) Extract->Product

Fig 2: Standard experimental workflow for the LiOH-mediated biphasic ester hydrolysis.

Step-by-Step Procedure:

  • Solvent Preparation: Prepare a solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water in a 3:1:1 volumetric ratio.

    • Causality: THF solubilizes the organic substrate. Water provides the nucleophile and solubilizes LiOH. MeOH acts as a phase-transfer agent, homogenizing the biphasic mixture to accelerate reaction kinetics without requiring heat.

  • Dissolution: Dissolve Methyl 5-(cyanomethyl)-2-methoxybenzoate (1.0 eq, e.g., 5.0 mmol) in the solvent mixture (0.1 M to 0.2 M concentration) and cool to 0 °C using an ice bath.

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in a single portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Workup: Once the ester is consumed, concentrate the mixture under reduced pressure (at <30 °C) to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash with Diethyl Ether (1x) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl.

    • Caution: Do not over-acidify or allow the mixture to heat up during this exothermic step, as acidic conditions can also trigger nitrile hydrolysis.

  • Extraction: Extract the precipitated product with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 5-(cyanomethyl)-2-methoxybenzoic acid.

Protocol B: Anhydrous Cleavage (KOTMS)

Ideal for strictly avoiding nitrile hydration by eliminating water from the reaction environment[7].

Step-by-Step Procedure:

  • Dissolution: Dissolve the ester (1.0 eq) in anhydrous THF under an inert argon atmosphere.

  • Reagent Addition: Add Potassium trimethylsilanolate (KOTMS, 1.2 to 1.5 eq) at room temperature.

  • Reaction: Stir for 4–12 hours. The reaction forms the potassium salt of the carboxylic acid, which often precipitates directly from the THF solution.

  • Workup: Quench the reaction with a mild acid (e.g., 5% aqueous citric acid) to pH 3. Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Analytical Validation & Troubleshooting

Self-Validating Monitoring:

  • LC-MS: The target carboxylic acid will show an [M-H]⁻ peak in negative ion mode. If an [M+18] peak appears, it indicates unwanted hydration of the nitrile to the amide.

  • TLC: The starting material (ester) will have a high Rf value in 30% EtOAc/Hexanes. The product (carboxylic acid) will remain at the baseline until a drop of acetic acid is added to the eluent.

Troubleshooting:

  • Observation of Amide Formation: If over-hydrolysis is observed, strictly maintain the reaction temperature at 0 °C for the entire duration and decrease the LiOH stoichiometry to 1.1 equivalents.

  • Incomplete Conversion: If the reaction stalls, do not apply heat. Instead, increase the proportion of MeOH in the solvent mixture to improve homogeneity and ensure the LiOH is fully dissolved.

References

  • Synthesis of Alkali Metal Carboxylates and Carboxylic Acids Using “Wet” and “Anhydrous” Alkali Metal Hydroxides Source: Chemical Reviews - ACS Publications URL:[Link]

  • Transition metal-free hydration of nitriles to amides mediated by NaOH Source: OAText URL:[Link]

  • A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide Source: Angewandte Chemie International Edition URL:[Link]

  • Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids Source: Croatica Chemica Acta URL:[Link]

Sources

Application

scale-up synthesis of Methyl 5-(cyanomethyl)-2-methoxybenzoate for manufacturing

Application Note: Scalable Manufacturing of Methyl 5-(cyanomethyl)-2-methoxybenzoate Executive Summary Methyl 5-(cyanomethyl)-2-methoxybenzoate is a critical benzyl nitrile intermediate used in the synthesis of poly(ADP-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing of Methyl 5-(cyanomethyl)-2-methoxybenzoate

Executive Summary

Methyl 5-(cyanomethyl)-2-methoxybenzoate is a critical benzyl nitrile intermediate used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and various isoquinolone-based pharmaceutical scaffolds. Its structural motif—a benzoate ester with a para-cyanomethyl functionality relative to the ester—serves as a versatile handle for cyclization reactions (e.g., to isoquinolin-1-ones) or homologation.

This guide outlines a robust, two-step manufacturing protocol designed for kilogram-scale production. Unlike laboratory-scale methods that often rely on hazardous solvents (CCl₄) or unscalable purification (column chromatography), this protocol emphasizes Process Safety Management (PSM) , Green Chemistry principles (solvent selection), and crystallization-driven purification .

Retrosynthetic Analysis & Route Selection

The most viable industrial route utilizes Methyl 5-methyl-2-methoxybenzoate as the starting material. This precursor is abundant, being a methylated derivative of 5-methylsalicylic acid.

Route Strategy:

  • Step 1: Radical Benzylic Bromination. Selective functionalization of the benzylic methyl group using

    
    -bromosuccinimide (NBS).
    
  • Step 2: Nucleophilic Substitution (Cyanation). Displacement of the bromide with cyanide using Phase Transfer Catalysis (PTC) to avoid homogeneous DMSO/cyanide solutions, which are hazardous to process.

Figure 1: Synthetic Pathway

SynthesisRoute SM Methyl 5-methyl-2-methoxybenzoate (Starting Material) Int Methyl 5-(bromomethyl)-2-methoxybenzoate (Intermediate) SM->Int Prod Methyl 5-(cyanomethyl)-2-methoxybenzoate (Target Product) Int->Prod Reag1 NBS, AIBN Chlorobenzene, 80°C Reag2 NaCN, TBAB (cat.) Toluene/Water, 60°C

Caption: Two-step industrial synthesis via radical bromination and PTC cyanation.

Detailed Experimental Protocols

Step 1: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Convert Methyl 5-methyl-2-methoxybenzoate to Methyl 5-(bromomethyl)-2-methoxybenzoate. Challenge: Controlling the exotherm and minimizing the dibromo-impurity.

Reagents & Materials:

  • Methyl 5-methyl-2-methoxybenzoate (1.0 equiv)

  • 
    -Bromosuccinimide (NBS) (1.05 equiv)
    
  • AIBN (Azobisisobutyronitrile) (0.05 equiv)

  • Solvent: Chlorobenzene or Ethyl Acetate (Replaces CCl₄ for safety).

  • Quench: Sodium bisulfite (aq).

Protocol:

  • Charge: To a glass-lined reactor, charge Methyl 5-methyl-2-methoxybenzoate and Chlorobenzene (5 vol).

  • Inertion: Purge the system with Nitrogen (

    
    ) for 15 minutes.
    
  • Addition: Add NBS (1.05 equiv) and AIBN (0.025 equiv, half charge) at ambient temperature.

  • Initiation: Heat the mixture to 80°C . An exotherm is expected around 70-75°C as the radical chain initiates. Engineering Control: Ensure jacket cooling is available.

  • Completion: Once the exotherm subsides, add the second portion of AIBN (0.025 equiv) and stir at 85°C for 2–4 hours. Monitor by HPLC (Target: <2% SM).

  • Workup: Cool to 20°C. Filter off the precipitated Succinimide byproduct (solid waste).

  • Wash: Wash the filtrate with 5%

    
     (to remove residual bromine) and water.
    
  • Isolation: Concentrate the organic phase under vacuum. The product often crystallizes upon cooling. If oil remains, recrystallize from Heptane/EtOAc (5:1).

Critical Quality Attribute (CQA): The dibromo-impurity must be kept <5%. It cannot be removed easily in the next step and leads to dimeric impurities.

Step 2: Nucleophilic Cyanation (Phase Transfer Catalysis)

Objective: Convert the benzyl bromide to the nitrile. Safety: Handling of Cyanide requires strict engineering controls (scrubbers, pH monitoring).

Reagents & Materials:

  • Methyl 5-(bromomethyl)-2-methoxybenzoate (1.0 equiv)

  • Sodium Cyanide (NaCN) (1.2 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene (Organic phase) and Water (Aqueous phase).

Protocol:

  • Preparation (Aqueous): In a dedicated "Cyanide Reactor," dissolve NaCN (1.2 equiv) in Water (3 vol). Warning: pH must remain >10 to prevent HCN evolution.

  • Preparation (Organic): Dissolve the Bromide intermediate in Toluene (5 vol) and add TBAB (0.05 equiv).

  • Reaction: Add the Organic phase to the Aqueous cyanide solution. Agitate vigorously (PTC is rate-limited by mass transfer).

  • Temperature: Heat to 50–60°C . Monitor by HPLC. Reaction is typically complete in 4–6 hours.

  • Quench (Critical): Cool to 20°C. Separate the layers.

    • Aqueous Layer (Waste): Treat immediately with 15% Sodium Hypochlorite (Bleach) and NaOH to oxidize cyanide to cyanate (

      
      ) before disposal.
      
    • Organic Layer (Product): Wash with 1N NaOH (removes hydrolyzed acid impurities) and Brine.

  • Purification: Concentrate the Toluene layer. The product, Methyl 5-(cyanomethyl)-2-methoxybenzoate, is a solid. Recrystallize from Isopropyl Alcohol (IPA) to achieve >99% purity.

Figure 2: Process Safety & Waste Flow

WasteFlow React Cyanation Reactor (Toluene/Water/NaCN) Sep Phase Separation React->Sep Org Organic Phase (Product in Toluene) Sep->Org Product Stream Aq Aqueous Phase (Residual CN-) Sep->Aq Toxic Waste Destruct Cyanide Destruction (NaOCl + NaOH, pH > 11) Aq->Destruct Oxidation Waste Safe Disposal (Cyanate/Salts) Destruct->Waste

Caption: Cyanide waste stream management is the critical safety control point (CCP).

Analytical Controls & Specifications

To ensure pharmaceutical grade quality, the following specifications are recommended for the final intermediate:

TestMethodSpecificationRationale
Appearance VisualWhite to Off-white SolidColored impurities indicate oxidation/polymerization.
Assay HPLC> 98.0% w/wHigh purity required for subsequent cyclization.
Benzyl Bromide HPLC< 0.10%Genotoxic impurity (GTI) control.
Water Content KF< 0.5%Prevents ester hydrolysis during storage.
Residual Cyanide Ion Sel. Electrode< 10 ppmSafety requirement for handling.

Safety & Handling (E-E-A-T)

  • Cyanide Hazards: NaCN is rapidly fatal if ingested or if acid is added (HCN gas).

    • Protocol: Always keep quench solutions (Bleach/NaOH) adjacent to the reactor.

    • Detectors: Install HCN monitors set to alarm at 4.7 ppm.

  • Lachrymators: Benzyl bromides are potent lachrymators (tear gas agents).

    • Protocol: Handle solids only in a laminar flow hood or glovebox. Decontaminate surfaces with dilute alcoholic KOH.

  • Exotherm: The radical bromination is exothermic. Failure to control temperature can lead to "runaway" reactions and massive solvent boil-over.

References

  • BenchChem. (2025).[1] Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide Derivatives. Retrieved from

  • Organic Syntheses. (1985). Cyanation of Aromatic Halides. Org. Syn. Coll. Vol. 7, p. 123. Retrieved from

  • U.S. Environmental Protection Agency. (2025). Toxic Substances Control Act (TSCA) Chemical Substance Inventory: Methyl 2-cyano-5-methoxybenzoate. Retrieved from

  • ChemicalBook. (2024).[2] Methyl 5-chloro-2-methoxybenzoate Safety Data Sheet. Retrieved from

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Methyl 2-methoxybenzoate. Retrieved from

Sources

Method

Application Note: Advanced Nucleophilic Substitution Strategies Utilizing Methyl 5-(cyanomethyl)-2-methoxybenzoate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Synthon for Medicinal Chemistry Methyl 5-(cyanomethyl)-2-methoxybenzoate is a highly functionalized aromatic compound tha...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Synthon for Medicinal Chemistry

Methyl 5-(cyanomethyl)-2-methoxybenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring a methyl ester, a methoxy ether, and a cyanomethyl group, presents multiple handles for chemical modification. However, its principal utility in nucleophilic substitution reactions stems from the remarkable reactivity of the benzylic methylene (-CH2-) group. Positioned between the electron-withdrawing phenyl ring and cyano group, this "active methylene" site is readily deprotonated to form a potent carbon nucleophile. This application note provides an in-depth guide to the mechanistic principles and practical protocols for leveraging this reactivity in C-C bond formation, a cornerstone of modern drug discovery.[1]

Mechanistic Principles: The Active Methylene Group

The capacity of Methyl 5-(cyanomethyl)-2-methoxybenzoate to function as a pro-nucleophile is rooted in the concept of C-H acidity. The protons on the carbon atom adjacent to the cyano group (the α-carbon) are significantly more acidic than typical alkyl C-H bonds.

Pillars of Reactivity:

  • Inductive Effect: The electronegative nitrogen atom of the cyano group (-C≡N) exerts a strong electron-withdrawing inductive effect, polarizing the C-H bonds and increasing the partial positive charge on the hydrogen atoms.

  • Resonance Stabilization: Upon deprotonation by a suitable base, the resulting carbanion is stabilized by resonance. The negative charge is delocalized onto the nitrogen atom of the cyano group, significantly lowering the energy of the conjugate base and thus increasing the acidity of the parent C-H bond.[1] The adjacent aromatic ring further contributes to this stabilization.

This enhanced acidity allows for the facile generation of a nucleophilic carbanion under relatively mild conditions. This carbanion can then participate in a variety of nucleophilic substitution reactions, most commonly with alkyl halides in a classic SN2 pathway to form a new carbon-carbon bond.[2]

Mechanism Figure 1: General Mechanism of Alkylation Start Methyl 5-(cyanomethyl)-2-methoxybenzoate (Active Methylene Compound) Carbanion Stabilized Carbanion (Nucleophile) Start->Carbanion Deprotonation Base Base (e.g., NaH, K₂CO₃) Product Alkylated Product Carbanion->Product Sₙ2 Attack Electrophile Electrophile (e.g., R-X)

Caption: General reaction pathway for the alkylation of Methyl 5-(cyanomethyl)-2-methoxybenzoate.

Core Application: C-Alkylation at the Benzylic Position

The alkylation of the active methylene site is one of the most powerful methods for carbon-carbon bond formation.[1] This transformation allows for the introduction of diverse alkyl and aryl moieties, rapidly building molecular complexity from the Methyl 5-(cyanomethyl)-2-methoxybenzoate scaffold. The choice of base, solvent, and electrophile is critical for achieving high yields and selectivity.

  • Bases: The selection of the base depends on the desired reactivity. Strong, non-nucleophilic bases like sodium hydride (NaH) provide rapid and irreversible deprotonation. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) offer milder conditions, which can be advantageous for sensitive substrates.[3][4] Cesium carbonate, in particular, has been shown to be highly effective in promoting dialkylation in some active methylene compounds.[3]

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺, K⁺) but poorly solvate the carbanion, leaving it "naked" and highly nucleophilic.[5]

  • Electrophiles: Primary and benzylic halides are excellent electrophiles for this SN2 reaction due to their accessibility for backside attack. Secondary halides may react more slowly and can lead to competing elimination side reactions.[5]

Experimental Protocols & Workflow

Protocol: General Procedure for Mono-Alkylation with Alkyl Halides

This protocol describes a general method for the C-alkylation of Methyl 5-(cyanomethyl)-2-methoxybenzoate using sodium hydride as the base and an alkyl halide as the electrophile.

Materials and Reagents:

  • Methyl 5-(cyanomethyl)-2-methoxybenzoate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.05 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfer

  • Magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator and chromatography equipment

Procedure:

  • Setup: Under a nitrogen atmosphere, add sodium hydride (1.1 eq) to a dry round-bottom flask. Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous DMF to the flask.

  • Deprotonation: Cool the DMF/NaH suspension to 0 °C in an ice bath. Dissolve Methyl 5-(cyanomethyl)-2-methoxybenzoate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension over 15 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Evolution of hydrogen gas should be observed. The formation of the carbanion is typically indicated by a color change.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.05 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow Figure 2: Experimental Workflow for C-Alkylation A 1. Setup (Flask, N₂, NaH, DMF) B 2. Deprotonation (Add Substrate at 0 °C) A->B Cool C 3. Alkylation (Add Electrophile at 0 °C) B->C Stir 1h D 4. Reaction (Stir at RT, Monitor by TLC) C->D Warm E 5. Quench & Workup (NH₄Cl, Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: A streamlined workflow for the alkylation protocol.

Troubleshooting and Optimization
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive base (NaH exposed to moisture).2. Insufficient reaction time or temperature.3. Poor quality of solvent or reagents.1. Use fresh, high-purity NaH and wash thoroughly.2. Increase reaction time and/or gently warm the reaction (e.g., to 40-50 °C).3. Use anhydrous solvents and freshly distilled/purified reagents.
Formation of Dialkylated Product 1. The mono-alkylated product is deprotonated and reacts again.2. Stoichiometry of reagents is incorrect.1. Use a slight excess of the starting material relative to the base and electrophile.2. Add the base to the solution of the starting material and electrophile (check literature for substrate compatibility).3. Use milder conditions (e.g., K₂CO₃ in acetone).[3]
Side Product Formation (Elimination) 1. Use of sterically hindered (secondary/tertiary) alkyl halides.2. Reaction temperature is too high.1. Use primary or benzylic halides whenever possible.2. Maintain lower reaction temperatures to favor substitution over elimination.[5]
Hydrolysis of Ester Group Presence of water during reaction or basic workup.Ensure anhydrous conditions throughout the reaction. Use a neutral or slightly acidic quench (NH₄Cl) instead of a strong base or acid during workup.[6]

Summary of Reaction Parameters

The following table provides representative, non-exhaustive examples of conditions for the alkylation of active methylene compounds, which can be adapted for Methyl 5-(cyanomethyl)-2-methoxybenzoate.

Electrophile Base Solvent Temp (°C) Time (h) Typical Yield Reference
Allyl BromideCs₂CO₃DMFRoom Temp0.75>95%[3]
Benzyl BromideK₂CO₃AcetoneReflux6-8Good-ExcellentAdapted from[4]
IodomethaneNaHDMF0 to RT2-4Good-ExcellentAdapted from Protocol 3.1
Ethyl BromoacetateK₂CO₃DMFRoom Temp12GoodAdapted from[3]

Conclusion

Methyl 5-(cyanomethyl)-2-methoxybenzoate is a powerful and versatile building block for synthetic and medicinal chemistry. The acidity of its benzylic C-H bonds provides a reliable pathway for generating a potent carbon nucleophile. By carefully selecting the base, solvent, and electrophile, researchers can efficiently perform C-C bond-forming nucleophilic substitution reactions to create a diverse array of complex molecules. The protocols and principles outlined in this guide offer a robust framework for the successful application of this synthon in drug discovery and development programs.

References

  • BenchChem. (2025).
  • Vaia. (n.d.). The reaction of benzyl chloride with sodium cyanide followed by reduction. Vaia.
  • ResearchGate. (n.d.). Alkylation of active methylene compounds. ResearchGate. [Link]

  • Srinivasan, N., et al. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research. [Link]

  • Google Patents. (n.d.). Alkylation method of active methylene compound.
  • BenchChem. (2025).
  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield in the synthesis of Methyl 5-(cyanomethyl)-2-methoxybenzoate

Technical Support Center: Synthesis of Methyl 5-(cyanomethyl)-2-methoxybenzoate Ticket Subject: Yield Optimization & Process Stability Target Molecule: Methyl 5-(cyanomethyl)-2-methoxybenzoate CAS Registry Number: 24550-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 5-(cyanomethyl)-2-methoxybenzoate

Ticket Subject: Yield Optimization & Process Stability Target Molecule: Methyl 5-(cyanomethyl)-2-methoxybenzoate CAS Registry Number: 24550-59-2 Critical Intermediate: Methyl 5-(chloromethyl)-2-methoxybenzoate (or bromo-analog)

Executive Summary: The Synthetic Logic

The synthesis of Methyl 5-(cyanomethyl)-2-methoxybenzoate hinges on the successful nucleophilic substitution of a benzylic halide with a cyanide source. While the pathway appears straightforward, the presence of the ortho-methoxy ester moiety creates a "hydrolysis trap." Standard aqueous cyanation conditions often lead to saponification (ester hydrolysis) rather than the desired substitution, drastically reducing yield.

To optimize yield, you must shift from classical aqueous/alcohol conditions to anhydrous dipolar aprotic systems or Phase Transfer Catalysis (PTC) .

Visualizing the Critical Pathway

SynthesisWorkflow Start Methyl 5-methyl- 2-methoxybenzoate Halogenation Radical Halogenation (NBS/CCl4 or SO2Cl2) Start->Halogenation Step 1 Inter Methyl 5-(halomethyl)- 2-methoxybenzoate Halogenation->Inter Intermediate Cyanation Cyanation (NaCN/DMSO or KCN/PTC) Inter->Cyanation Step 2 (CRITICAL) Product Methyl 5-(cyanomethyl)- 2-methoxybenzoate Cyanation->Product Target Hydrolysis SIDE REACTION: Acid Formation Cyanation->Hydrolysis If wet/high temp

Figure 1: The synthetic workflow highlighting the critical cyanation step where yield loss typically occurs due to competitive hydrolysis.

Optimized Protocol: The "Anhydrous DMSO" Method

This protocol is designed to maximize the "naked anion" effect of cyanide while suppressing ester hydrolysis.

Reagents:

  • Substrate: Methyl 5-(bromomethyl)-2-methoxybenzoate (Preferred over chloro- for faster kinetics).

  • Reagent: Sodium Cyanide (NaCN) - finely powdered.

  • Solvent: Dimethyl Sulfoxide (DMSO) - Anhydrous (Max 0.1% water).

  • Temperature: 40°C – 60°C (Strict control).

Step-by-Step Methodology:

  • Preparation: Dry the DMSO over molecular sieves (4Å) for 24 hours. The presence of water is the primary cause of yield loss (saponification).

  • Solvation: Dissolve the benzylic bromide substrate in DMSO (approx. 5 mL per gram of substrate).

    • Note: Do not add the cyanide yet.

  • Controlled Addition: Add NaCN (1.2 equivalents) portion-wise over 30 minutes.

    • Why? NaCN is only sparingly soluble in DMSO. Adding it all at once creates a dense "cake" that reacts slowly. A suspension/slurry ensures steady concentration of the cyanide anion.

  • Reaction: Heat to 40°C. Monitor by TLC or HPLC every 30 minutes.

    • Endpoint: The reaction is usually complete within 2-4 hours. Do not overheat (>60°C) or extend time unnecessarily, as this promotes dark polymer ("tar") formation.

  • Quench & Workup (Critical):

    • Pour the reaction mixture into a large volume of ice-cold water (10x volume).

    • Troubleshooting: If an emulsion forms, add Sodium Chloride (NaCl) to saturate the aqueous layer.

    • Extract immediately with Ethyl Acetate or DCM. Rapid separation reduces the contact time between the ester and the basic aqueous cyanide solution.

Troubleshooting Guide (Ticket System)

Identify your specific failure mode below to find the corrective action.

Issue A: Low Yield due to Carboxylic Acid Formation
  • Symptom: NMR shows loss of the methyl ester singlet (~3.8 ppm) and appearance of a broad acid peak; product is soluble in sodium bicarbonate.

  • Root Cause: Hydrolysis (Saponification). The cyanide ion is basic (

    
     of HCN is ~9.2). In the presence of water, 
    
    
    
    acts as a base, attacking the ester.
  • Corrective Action:

    • Switch to anhydrous DMSO (see Protocol above).

    • If you must use aqueous conditions, switch to a Phase Transfer Catalyst (PTC) method: Use DCM/Water biphasic system with Tetrabutylammonium Bromide (TBAB) . This keeps the cyanide reaction in the organic phase, protecting the ester from the aqueous base.

Issue B: "Black Tar" / Polymerization
  • Symptom: Reaction mixture turns dark brown/black; difficult to filter; low mass recovery.

  • Root Cause: Thermal decomposition or polymerization of the benzylic nitrile, often catalyzed by excess free cyanide at high temperatures.

  • Corrective Action:

    • Lower the temperature. Never exceed 60°C.

    • Reduce Reaction Time: Quench immediately upon consumption of starting material.

    • Oxidative Workup: If the tar is minor, washing the organic layer with dilute bleach (sodium hypochlorite) can sometimes oxidize polar impurities, improving separation (Use caution: this destroys residual cyanide).

Issue C: Incomplete Conversion (Stalled Reaction)
  • Symptom: Starting material remains even after 12+ hours.

  • Root Cause: "Salt coating." NaCN is not soluble in the organic solvent, and the surface of the NaCN particles becomes coated with NaBr/NaCl byproducts, stopping the reaction.

  • Corrective Action:

    • Use 18-Crown-6: Adding catalytic amounts (5 mol%) of 18-crown-6 complexes the sodium cation, solubilizing the cyanide and stripping the "salt coat."

    • Switch to KCN: Potassium cyanide is slightly more soluble in polar aprotic solvents than sodium cyanide.

Diagnostic Logic Tree

Use this flow to diagnose yield issues during your campaign.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/HPLC What is the byproduct? Start->CheckTLC Acid Byproduct is Acidic (Hydrolysis) CheckTLC->Acid Polar spot (baseline) Tar Dark/Black Tar (Polymerization) CheckTLC->Tar Streak/Dark color SM Starting Material Remains (Stalled) CheckTLC->SM SM Spot persists FixAcid Action: Dry Solvents or use PTC (DCM/Water) Acid->FixAcid FixTar Action: Reduce Temp <50°C Reduce Time Tar->FixTar FixSM Action: Add 18-Crown-6 or Switch to DMSO SM->FixSM

Figure 2: Diagnostic logic for troubleshooting common yield failures in benzylic cyanation.

Quantitative Data: Solvent & Catalyst Effects

The following table summarizes expected yields based on solvent systems for benzylic cyanation of ester-containing substrates.

Solvent SystemAdditive/CatalystTemp (°C)Exp. YieldRisk Profile
DMSO (Anhydrous) None40-5085-92% Moderate (Exotherm)
Ethanol/Water NoneReflux30-50%High (Hydrolysis)
DCM/Water TBAB (PTC)25-3575-85%Low (Slow kinetics)
Acetone 18-Crown-6Reflux60-70%Moderate (Slow)

Frequently Asked Questions (FAQs)

Q: Can I use the chloromethyl precursor instead of the bromomethyl? A: Yes, but the chloride is a poorer leaving group. You will need to add a catalyst, such as Sodium Iodide (NaI, 10 mol%) to generate the more reactive iodide in situ (Finkelstein reaction logic), or increase the temperature, which risks hydrolysis. The bromide is preferred for yield optimization.

Q: How do I safely clean the glassware contaminated with Cyanide? A: Do not wash with acid (generates fatal HCN gas). Soak all glassware in a bath of dilute bleach (Sodium Hypochlorite) at pH > 10 for 24 hours. This oxidizes cyanide to the much less toxic cyanate.

Q: My product is an oil that won't crystallize. How do I purify it? A: Methyl 5-(cyanomethyl)-2-methoxybenzoate can be difficult to crystallize if impure.

  • Column Chromatography: Elute with Hexane:Ethyl Acetate (3:1). The nitrile is usually quite polar compared to the starting halide.

  • Trituration: If it is an oil, try triturating with cold Diisopropyl Ether (IPE) or Hexane to induce precipitation.

References

  • General Procedure for Benzylic Cyanation: Rucker, M., & Brueckner, R. (1997).[1] Nucleophilic displacement of a benzylic bromide using sodium cyanide. Synlett, 1187-1189.[1][2]

  • DMSO Solvent Effects: Friedman, L., & Shechter, H. (1960).[1] Preparation of Nitriles from Halides and Sodium Cyanide. Solvent Effects. Journal of Organic Chemistry, 25(6), 877-879.

  • Phase Transfer Catalysis: Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

  • Compound Data: PubChem CID 118574 (Methyl 5-chloro-2-methoxybenzoate - Precursor data).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Methyl 5-(cyanomethyl)-2-methoxybenzoate

The following technical guide is designed to address stability challenges associated with Methyl 5-(cyanomethyl)-2-methoxybenzoate (CAS 24550-59-2) . It is structured as a Tier-3 Support resource, synthesizing mechanisti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to address stability challenges associated with Methyl 5-(cyanomethyl)-2-methoxybenzoate (CAS 24550-59-2) . It is structured as a Tier-3 Support resource, synthesizing mechanistic organic chemistry with practical troubleshooting protocols.

Document ID: TS-MCMB-2024-01 Role: Senior Application Scientist Status: Active Target Audience: Medicinal Chemists, Analytical Scientists, Process Development Engineers

Executive Technical Summary

Methyl 5-(cyanomethyl)-2-methoxybenzoate is a bifunctional intermediate carrying two electrophilic centers: a methyl ester and a benzylic nitrile . Its stability in solution is governed by three primary vectors:

  • Hydrolytic Susceptibility: The ester moiety is prone to SNAc (Nucleophilic Acyl Substitution) mechanisms, particularly in alkaline media.

  • C-H Acidity: The methylene protons of the cyanomethyl group (

    
    ) are susceptible to deprotonation by strong bases, leading to carbanion-mediated side reactions.
    
  • Solvolysis: In alcoholic solvents different from the ester group (e.g., ethanol), transesterification is a statistically significant risk.

This guide provides the diagnostic frameworks to identify, resolve, and prevent these degradation pathways.

Diagnostic Troubleshooting (Q&A)

Issue 1: "I observe a new peak at RRT ~0.85 in my HPLC chromatogram after 24 hours in aqueous buffer."

Diagnosis: Hydrolysis of the Methyl Ester. The new peak is almost certainly 5-(cyanomethyl)-2-methoxybenzoic acid . The methyl ester is the most labile functional group. In aqueous buffers, especially at pH > 7.5, hydroxide ions attack the carbonyl carbon. The resulting acid is more polar, leading to a shorter retention time (RRT < 1.0) on reverse-phase (C18) columns.

Mechanistic Insight: The ortho-methoxy group exerts a dual effect.[1] While it donates electron density via resonance (stabilizing the ester), it can also facilitate hydrolysis through intramolecular general base catalysis or by stabilizing the tetrahedral intermediate via chelation, depending on the cation present.

Resolution Protocol:

  • Immediate Action: Acidify the sample to pH < 6.0 immediately upon preparation if compatibility allows.

  • Solvent Switch: If the application permits, switch to a non-nucleophilic organic cosolvent (Acetonitrile or DMSO) and minimize water content.

  • Temperature Control: Hydrolysis rates generally double for every 10°C increase. Maintain autosampler temperature at 4°C.

Issue 2: "My stock solution in Ethanol shows a mass shift of +14 Da in LC-MS."

Diagnosis: Transesterification. You are storing a methyl ester in ethanol. Under equilibrium conditions, the ethoxide/ethanol acts as a nucleophile, displacing the methoxide group.

  • Reaction:

    
    
    
  • Mass Shift: Methyl (15)

    
     Ethyl (29) = Net +14 Da.
    

Resolution Protocol:

  • Rule of Thumb: Always match the alcohol solvent to the ester alkyl group.

  • Correction: Dissolve Methyl 5-(cyanomethyl)-2-methoxybenzoate only in Methanol (if an alcohol is required) or Anhydrous DMSO/DMF (preferred for stability).

Issue 3: "The solution turns yellow/orange upon addition of base (e.g., NaH, KOtBu, or strong aqueous NaOH)."

Diagnosis: Benzylic Deprotonation & Oligomerization. The methylene group attached to the nitrile (


) is acidic due to the electron-withdrawing nature of the nitrile and the aromatic ring. Strong bases deprotonate this position, forming a resonance-stabilized carbanion. This species is highly reactive and can undergo oxidative coupling (forming colored dimers) or condensation reactions.

Resolution Protocol:

  • Limit Base Strength: Avoid bases with

    
     unless the subsequent reaction step is immediate.
    
  • Inert Atmosphere: If using strong bases, strictly exclude oxygen to prevent oxidative degradation of the carbanion. Sparge buffers with Argon/Nitrogen.

Degradation Pathways Visualization

The following diagram maps the kinetic fate of the compound under stress conditions.

DegradationPathways cluster_legend Reaction Conditions Compound Methyl 5-(cyanomethyl)- 2-methoxybenzoate (Parent) Acid 5-(cyanomethyl)- 2-methoxybenzoic acid (Hydrolysis Product) Compound->Acid pH > 8.0 + H2O EthylEster Ethyl 5-(cyanomethyl)- 2-methoxybenzoate (Transesterification) Compound->EthylEster EtOH Solvent (Equilibrium) Amide Methyl 5-(2-amino-2-oxoethyl)- 2-methoxybenzoate (Nitrile Hydrolysis) Compound->Amide Strong Acid/Base High Temp (>60°C) key Red Arrow: Primary Risk (Fast) Yellow Arrow: Solvent Error Green Dashed: Extreme Conditions (Slow)

Figure 1: Primary degradation pathways. Note that ester hydrolysis (Red) is the kinetically dominant pathway in aqueous media.

Stability Validation Protocols

To ensure data integrity, execute these self-validating protocols before using the compound in critical assays.

Protocol A: Solvent Compatibility Check

Purpose: To determine the maximum safe storage time in a specific solvent.

StepActionTechnical Rationale
1 Prepare a 10 mM stock in Anhydrous DMSO .DMSO is aprotic and suppresses nucleophilic attack. This serves as the "Gold Standard" reference.
2 Dilute to 100 µM in the Target Solvent (e.g., PBS, MeOH).Simulates actual experimental concentration.
3 Inject immediately (T=0) into HPLC.Establishes baseline purity.
4 Incubate at 25°C (Room Temp) and 37°C (Physiological).Assess thermal acceleration of degradation.
5 Re-inject at T=1h, 4h, and 24h.Pass Criteria: Area% of parent > 98% of T=0 value.
Protocol B: pH Rate Profiling

Purpose: To identify the "Safe pH Window" for aqueous experiments.

  • Buffer Preparation: Prepare 50 mM buffers at pH 2.0 (Phosphate), pH 7.4 (PBS), and pH 9.0 (Borate).

  • Spike: Add compound (from DMSO stock) to reach 50 µM. Ensure DMSO < 1% v/v.

  • Monitor: Analyze by LC-UV (254 nm) every 2 hours for 8 hours.

  • Data Analysis: Plot

    
     vs. Time. The slope 
    
    
    
    represents the pseudo-first-order rate constant.[2]
    • If

      
      , the pH is incompatible with the assay.
      

Reference Data: Solubility & Stability Matrix

The following table summarizes expected behavior based on structural analogs (Benzoate esters and Phenylacetonitriles).

ParameterConditionStability RatingExpected Half-Life (

)
Solvent DMSO (Anhydrous)Excellent > 6 Months (at -20°C)
Solvent MethanolGood Weeks (at 4°C)
Solvent EthanolPoor Hours to Days (Transesterification risk)
Aqueous pH pH 1.0 - 4.0Moderate Days
Aqueous pH pH 7.4 (Physiological)Moderate 12 - 24 Hours
Aqueous pH pH > 9.0Critical < 1 Hour (Rapid Hydrolysis)
Light Ambient Lab LightModerate Protect from light (Standard Precaution)

Workflow for Handling & Storage

HandlingWorkflow Start Receive Compound CheckState Is it Solid or Solution? Start->CheckState SolidStorage Store Solid: -20°C, Desiccated, Dark CheckState->SolidStorage Solid MakeStock Prepare Stock Solution CheckState->MakeStock Need Solution SolidStorage->MakeStock SolventChoice Select Solvent: 1. Anhydrous DMSO (Best) 2. Methanol (Acceptable) 3. Avoid Ethanol/Water MakeStock->SolventChoice Usage Experimental Use SolventChoice->Usage DMSO/MeOH AqueousDilution Dilute into Aqueous Buffer Usage->AqueousDilution CriticalStep CRITICAL: Use within 4 hours or Keep on Ice AqueousDilution->CriticalStep

Figure 2: Decision tree for optimal handling to minimize degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17830574, 5-(Cyanomethyl)-2-methoxybenzoic acid. Retrieved from [Link]

  • Khan, M. N., & Olagbemiro, T. O. (1988). The Kinetics and Mechanism of Alkaline Hydrolysis of Acryl Substituted Benzoate. Journal of the Chemical Society of Pakistan. Retrieved from [Link]

  • Larson, R. A., & Weber, E. J. (1994).Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (General reference for ester hydrolysis mechanisms).

Sources

Troubleshooting

minimizing side reactions during Methyl 5-(cyanomethyl)-2-methoxybenzoate reduction

Welcome to the technical support center for the synthetic chemistry community. This guide provides in-depth troubleshooting advice and validated protocols for managing the reduction of Methyl 5-(cyanomethyl)-2-methoxyben...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic chemistry community. This guide provides in-depth troubleshooting advice and validated protocols for managing the reduction of Methyl 5-(cyanomethyl)-2-methoxybenzoate. Our goal is to empower researchers to navigate the complexities of this transformation, minimize side reactions, and achieve high-yield, high-purity target molecules.

Introduction: The Chemoselectivity Challenge

Methyl 5-(cyanomethyl)-2-methoxybenzoate is a bifunctional molecule presenting a significant synthetic challenge. It contains two reducible groups: a methyl ester and a nitrile. The close reactivity of these groups to common hydride reducing agents means that achieving a selective reduction of one group while preserving the other requires careful selection of reagents and precise control of reaction conditions. Uncontrolled reactions can lead to a mixture of products, including over-reduction, hydrolysis, and intramolecular cyclization, complicating purification and reducing yields. This guide will dissect these challenges and provide clear, actionable solutions.

Section 1: Understanding the Reaction Pathways

The reduction of Methyl 5-(cyanomethyl)-2-methoxybenzoate can proceed down several pathways, depending on the chosen reagent and conditions. The primary challenge is controlling the reaction to favor the desired product while suppressing the formation of common side products.


// Nodes start [label="Methyl 5-(cyanomethyl)-2-methoxybenzoate", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond];

// Products p1 [label="Target 1: \n 5-(Cyanomethyl)-2-methoxybenzyl\n Alcohol", fillcolor="#D4EDDA", fontcolor="#202124"]; p2 [label="Target 2: \n Methyl 5-(2-aminoethyl)-2-\n methoxybenzoate", fillcolor="#D4EDDA", fontcolor="#202124"]; p3 [label="Target 3: \n 5-(2-Aminoethyl)-2-methoxybenzyl\n Alcohol", fillcolor="#D4EDDA", fontcolor="#202124"];

// Side Products sp1 [label="Side Product:\n 5-(Cyanomethyl)-2-methoxybenzoic\n Acid", fillcolor="#F8D7DA", fontcolor="#202124"]; sp2 [label="Side Product:\n 6-Methoxy-1,4-dihydro-2H-\n isoquinolin-3-one (Lactam)", fillcolor="#F8D7DA", fontcolor="#202124"]; sp3 [label="Side Product:\n 5-(Carboxymethyl)-2-methoxy-\n benzoic Acid", fillcolor="#F8D7DA", fontcolor="#202124"];

// Invisible nodes for layout i1 [shape=point, width=0]; i2 [shape=point, width=0];

// Edges start -> p1 [label="Selective Ester Reduction\n(e.g., LiBH₄)", color="#34A853"]; start -> p2 [label="Selective Nitrile Reduction\n(e.g., Cat. Hydrogenation)", color="#34A853"]; start -> p3 [label="Exhaustive Reduction\n(e.g., LiAlH₄)", color="#34A853"];

start -> i1 [label="Aqueous Workup\n(Hydrolysis)", dir=none, color="#EA4335"]; i1 -> sp1 [color="#EA4335"];

p2 -> sp2 [label="Intramolecular\nCyclization", color="#EA4335"];

start -> i2 [label="Harsh Hydrolysis\n(Acid/Base, Heat)", dir=none, color="#EA4335"]; i2 -> sp3 [color="#EA4335"]; }

Figure 1. Potential reaction and side-reaction pathways.

Section 2: Troubleshooting Guide (Question & Answer Format)

This section addresses the most common issues encountered during the reduction.

Question 1: "I tried to reduce the ester, but my main product is the starting material, and I see some 5-(cyanomethyl)-2-methoxybenzoic acid. What went wrong?"

This outcome points to two distinct issues: an ineffective reduction and ester hydrolysis.

  • Causality (Ineffective Reduction): You likely used a reducing agent that is too mild or under conditions that do not favor ester reduction. Sodium borohydride (NaBH₄) in a simple alcoholic solvent at room temperature, for instance, is generally not potent enough to reduce an aromatic ester.

  • Causality (Hydrolysis): The presence of the carboxylic acid indicates that the ester was hydrolyzed. This typically occurs during an aqueous workup, especially if the conditions are acidic or basic, or if the reaction mixture is heated for an extended period during workup.[1]

Troubleshooting Steps:

  • Select a More Appropriate Reagent: For selective ester reduction in the presence of a nitrile, Lithium borohydride (LiBH₄) is an excellent choice.[2] It is more reactive than NaBH₄ towards esters but generally leaves nitriles untouched.

  • Ensure Anhydrous Conditions: Moisture will consume the hydride reagent and can contribute to hydrolysis. Use freshly distilled, anhydrous solvents (like THF or Ether) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Control Workup Conditions: Quench the reaction at a low temperature (0 °C) by slowly adding a reagent like ethyl acetate, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt. Avoid strong acids or bases until the product is extracted.

Question 2: "My goal was the primary amine, but I've isolated a significant amount of a high-melting point solid that doesn't look like my target product. MS suggests it's the lactam. How do I prevent this?"

Formation of 6-methoxy-1,4-dihydro-2H-isoquinolin-3-one (a lactam) is a classic intramolecular side reaction.

  • Causality (Lactam Formation): This occurs when the newly formed primary amine attacks the neighboring ester carbonyl group, displacing the methoxy group to form a stable six-membered ring. This can happen in situ if the reaction conditions promote it (e.g., elevated temperatures) or during workup and purification, especially if exposed to acid or base catalysts. The formation of β-lactams and other cyclic amides through intramolecular cyclization is a well-established synthetic pathway.[3]

Troubleshooting Steps:

  • Maintain Low Temperatures: Perform the reduction and the subsequent quench at low temperatures (e.g., 0 °C or below) to minimize the rate of the intramolecular cyclization.

  • Choose a Non-Hydride Method: Catalytic hydrogenation is an excellent alternative for selectively reducing the nitrile. Using Raney Nickel or Palladium on Carbon (Pd/C) with H₂ gas in a solvent like methanol or ethanol often reduces the nitrile without affecting the methyl ester.[4][5] This method avoids the highly reactive intermediates of hydride reductions.

  • Immediate Workup and Derivatization: If using a hydride reagent, after quenching the reaction, immediately extract the product into an organic solvent. If the amine is prone to cyclization, consider protecting it (e.g., as a Boc-carbamate) immediately after isolation before proceeding with further purification steps like chromatography.

Question 3: "I want to reduce both the ester and the nitrile, but my yield is low, and I have a complex mixture of partially reduced products."

This indicates the reduction is either incomplete or non-selective due to insufficient reducing power or improper stoichiometry.

  • Causality: To reduce both an ester and a nitrile, a powerful, non-selective reducing agent is required in sufficient excess to account for both functional groups. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation.[2][6][7] Using a milder reagent or an insufficient amount of LiAlH₄ will lead to a mixture of the starting material, the amino-ester, the hydroxy-nitrile, and the desired diol-amine.

Troubleshooting Steps:

  • Use a Powerful Reagent: Employ Lithium aluminum hydride (LiAlH₄) for the exhaustive reduction.

  • Calculate Stoichiometry Carefully: Both the ester and the nitrile require 2 equivalents of hydride (H⁻) for complete reduction. Therefore, a minimum of 1 full equivalent of LiAlH₄ (which provides 4 H⁻) is needed per equivalent of starting material. In practice, using 1.5 to 2.0 equivalents of LiAlH₄ is recommended to ensure the reaction goes to completion.

  • Control the Addition: Add the substrate dissolved in an anhydrous ether solvent (like THF or Et₂O) slowly to a stirring slurry of LiAlH₄ in the same solvent at 0 °C. This controls the initial exothermic reaction. Afterward, the reaction can be gently warmed to room temperature or refluxed to ensure completion.

  • Perform a Careful Quench: The workup for LiAlH₄ is critical for safety and product isolation. A Fieser workup is standard: at 0 °C, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used. This procedure precipitates the aluminum salts as a granular solid that is easy to filter off.

Section 3: Recommended Protocols

The following protocols are designed to achieve specific reduction outcomes. Researchers should always perform a small-scale trial before committing a large amount of material.

Protocol A: Selective Reduction of the Ester to an Alcohol
  • Objective: Convert Methyl 5-(cyanomethyl)-2-methoxybenzoate to 5-(cyanomethyl)-2-methoxybenzyl alcohol.

  • Reagent of Choice: Lithium Borohydride (LiBH₄)

Methodology:

  • Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add Methyl 5-(cyanomethyl)-2-methoxybenzoate (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add Lithium Borohydride (2.0 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to reflux.

  • Quenching: Cool the reaction back to 0 °C. Slowly add ethyl acetate to quench any excess LiBH₄, followed by the careful addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reagent Comparison for Ester-Selective Reduction
Reagent Selectivity & Comments
LiBH₄ Good selectivity for esters over nitriles. Safer to handle than LiAlH₄.[2]
NaBH₄/Methanol Requires slow addition of methanol and elevated temperatures; can be effective but sometimes leads to side reactions or incomplete conversion.[8]
DIBAL-H (1 eq, low temp) Can reduce esters to aldehydes. Over-reduction to the alcohol is common. Not ideal for this specific transformation if the alcohol is the target.[9]
Protocol B: Selective Reduction of the Nitrile to a Primary Amine
  • Objective: Convert Methyl 5-(cyanomethyl)-2-methoxybenzoate to Methyl 5-(2-aminoethyl)-2-methoxybenzoate.

  • Reagent of Choice: Catalytic Hydrogenation (Raney Nickel)

Methodology:

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add Methyl 5-(cyanomethyl)-2-methoxybenzoate (1.0 eq) and a solvent such as methanol or ethanol containing ammonia (typically a 7N solution of NH₃ in MeOH is used to prevent secondary amine formation).

  • Catalyst Addition: Carefully add Raney Nickel (approx. 5-10% by weight) as a slurry in the solvent. Caution: Raney Ni is pyrophoric and must be handled with care.

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-70 psi. Agitate the reaction at room temperature.

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 4-12 hours.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry as it can ignite. Keep it wet with solvent and dispose of it properly.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.


// Nodes start [label="Start: Setup Reaction Vessel", fillcolor="#FFFFFF", fontcolor="#202124"]; reagents [label="Add Substrate & \n Ethanolic Ammonia", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Add Raney Ni Catalyst\n(Caution: Pyrophoric)", fillcolor="#FBBC05", fontcolor="#202124"]; hydrogenate [label="Pressurize with H₂ (50 psi)\n& Agitate", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="Monitor H₂ Uptake", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Vent, Purge with N₂,\nFilter through Celite", fillcolor="#FBBC05", fontcolor="#202124"]; isolate [label="Concentrate Filtrate\n& Purify Product", fillcolor="#FFFFFF", fontcolor="#202124"]; end [label="End: Isolated Amine", fillcolor="#FFFFFF", fontcolor="#202124", shape=Mdiamond];

// Edges start -> reagents; reagents -> catalyst; catalyst -> hydrogenate; hydrogenate -> monitor; monitor -> workup; workup -> isolate; isolate -> end; }

Figure 2. Workflow for selective nitrile reduction via hydrogenation.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use DIBAL-H for this reduction?

    • A: DIBAL-H is a powerful and sterically hindered reducing agent. At low temperatures (e.g., -78 °C), it can reduce both esters and nitriles to their respective aldehydes.[6][9] Using it for this substrate is complex; precise control of stoichiometry and temperature would be required to avoid a mixture of aldehyde, alcohol, and amine products. It is not recommended if the goal is a clean reduction to the alcohol or amine.

  • Q: My reaction with LiAlH₄ turned into a gray, gelatinous mess that is impossible to filter. What should I do?

    • A: This is a common issue resulting from an improper quenching procedure that forms poorly filterable aluminum hydroxides. Strictly follow the Fieser workup procedure (sequential addition of H₂O, 15% NaOH, and more H₂O in a 1:1:3 ratio relative to the mass of LiAlH₄ used) to produce a granular, easily filterable precipitate.

  • Q: How do I know which product I have?

    • A: A combination of analytical techniques is best.

      • TLC: Can show the disappearance of starting material and the appearance of new, more polar spots.

      • ¹H NMR: The most powerful tool. Look for the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a benzylic alcohol CH₂ singlet (~4.6 ppm). For nitrile reduction, the benzylic CH₂ singlet next to the nitrile (~3.7 ppm) will shift, and new signals for the ethylamine moiety will appear.

      • IR Spectroscopy: Look for the disappearance of the C≡N stretch (~2250 cm⁻¹) and/or the ester C=O stretch (~1720 cm⁻¹), and the appearance of a broad O-H stretch (~3300 cm⁻¹) for the alcohol or N-H stretches (~3300-3400 cm⁻¹) for the amine.

      • Mass Spectrometry: Will confirm the molecular weight of the product(s).

References

  • Myers, A. G. Lithium Borohydride. Harvard University. [Link]

  • Various Authors. (2014). How can I selectively reduce nitrile in presence of ester (reaction conditions)? ResearchGate. [Link]

  • Gevorg, S. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Gevorg, S. (2025). Nitriles to Esters. Chemistry Steps. [Link]

  • Procter, D. J., et al. (2014). Electron Transfer Reduction of Nitriles Using SmI2–Et3N–H2O: Synthetic Utility and Mechanism. Organic Letters. [Link]

  • Various Authors. (2015). Selective reduction of a nitrile to an aldehyde in the presence of an ester? ResearchGate. [Link]

  • LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Gevorg, S. Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]

  • LibreTexts. (2023). The Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

  • Various Authors. (2018). Nitrile reduction issues. Reddit. [Link]

  • Trieper, A. & Louters, C. (2012). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]

  • Organic Syntheses. (2008). Org. Synth. 2008, 85, 64-71. [Link]

  • Senpai Learn. (2016). Reduction of Nitriles. YouTube. [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. [Link]

  • Ojima, I. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Future Medicinal Chemistry. [Link]

  • Wang, Z. J., et al. (2018). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation. Journal of the American Chemical Society. [Link]

  • Science Madness. (2017). Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4. [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of Methyl 5-(cyanomethyl)-2-methoxybenzoate

Executive Summary Methyl 5-(cyanomethyl)-2-methoxybenzoate (C₁₁H₁₁NO₃, MW 205.21) is a critical synthetic intermediate, often utilized in the development of isoindolinone-based pharmacophores and kinase inhibitors. Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-(cyanomethyl)-2-methoxybenzoate (C₁₁H₁₁NO₃, MW 205.21) is a critical synthetic intermediate, often utilized in the development of isoindolinone-based pharmacophores and kinase inhibitors. Its structural duality—containing both an ortho-substituted benzoate core and a reactive cyanomethyl tail—presents unique challenges in analytical identification.

This guide provides a comparative analysis of mass spectrometry (MS) behaviors, contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) modalities.[1][2] It is designed to assist analytical chemists in distinguishing this specific isomer from regioisomers (e.g., the 4-cyanomethyl variant) and degradation products.

Part 1: Structural Analysis & Ionization Physics

The molecule features three distinct zones of fragmentation susceptibility:

  • The Labile Ester (C1): The methyl ester is the primary site for

    
    -cleavage.
    
  • The Ortho-Effect Zone (C1-C2): The proximity of the C1-ester and C2-methoxy group facilitates hydrogen transfer rearrangements (ortho-effects) absent in meta or para isomers.

  • The Cyanomethyl Tail (C5): A relatively stable moiety that typically fragments only after the ester group is compromised.

Comparative Ionization Matrix
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Voltage)
Dominant Species Fragment Ions (M-31, M-59)Molecular Ion Adducts ([M+H]⁺, [M+Na]⁺)
Structural Insight High: Reveals substitution pattern via ortho-effects.Low: Confirms MW only; minimal structural data.
Sensitivity Moderate (ng range)High (pg range)
Best Application Structural elucidation, impurity profiling.LC-MS quantification, purity confirmation.

Part 2: Fragmentation Mechanisms (EI-MS)[3]

In Electron Impact (70 eV), the molecular ion (


, m/z 205) is formed but is energetically unstable. The fragmentation follows three competitive pathways.
Pathway A: Standard Ester Cleavage ( -Cleavage)

This is the most thermodynamically favored pathway for benzoate esters.

  • Formation of Acylium Ion (m/z 174): The bond between the carbonyl carbon and the methoxy oxygen breaks, expelling a methoxy radical (

    
    , 31 Da).
    
  • Formation of Aryl Cation (m/z 146): A secondary loss of carbon monoxide (CO, 28 Da) from the acylium ion, or direct loss of the carbomethoxy group (

    
    , 59 Da).
    
Pathway B: The Ortho-Effect (Diagnostic)

This pathway distinguishes the 2-methoxy isomer from its 3- or 4- counterparts.

  • Mechanism: A hydrogen atom from the C2-methoxy group transfers to the C1-carbonyl oxygen via a 6-membered transition state (analogous to a McLafferty rearrangement), followed by the elimination of neutral formaldehyde (

    
    ) or methanol (
    
    
    
    ).
  • Result: A distinctive peak at m/z 173 (Loss of Methanol) or m/z 175 (Loss of Formaldehyde) is often observed, which is suppressed in para-isomers due to distance constraints.

Pathway C: Cyanomethyl Degradation

The cyanomethyl group (-CH₂CN) is robust. However, once the ester is cleaved (forming m/z 146), the benzyl-like cation can lose the nitrile group.

  • Loss of HCN (27 Da): m/z 146

    
    m/z 119.
    
  • Loss of

    
     (40 Da): m/z 146 
    
    
    
    m/z 106.

Part 3: Visualizing the Fragmentation Logic

The following diagram maps the causal relationships between the molecular structure and the observed spectral peaks.

FragmentationPathway M Molecular Ion (M+) m/z 205 Acylium Acylium Ion [M - OCH3]+ m/z 174 M->Acylium - OCH3 (31 Da) (Alpha Cleavage) Aryl Aryl Cation [M - COOCH3]+ m/z 146 M->Aryl - COOCH3 (59 Da) Ortho Ortho-Rearrangement [M - CH3OH]+ m/z 173 M->Ortho - CH3OH (32 Da) (Ortho Effect) Acylium->Aryl - CO (28 Da) Benzyl Benzyl Cation [m/z 146 - HCN] m/z 119 Aryl->Benzyl - HCN (27 Da) Phenyl Phenyl Cation m/z 77 Aryl->Phenyl Ring Disintegration

Caption: Figure 1. Predicted EI-MS fragmentation tree for Methyl 5-(cyanomethyl)-2-methoxybenzoate. The Ortho-pathway (Green) is diagnostic for the 2-methoxy substitution.

Part 4: Experimental Protocols

To replicate these results or validate a synthesized batch, follow these standardized workflows.

Protocol A: GC-MS (Structural Identification)

Best for: Confirming the substitution pattern and identifying impurities.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Inlet: Split mode (20:1), Temperature 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: Electron Impact (EI), 70 eV, Source Temp 230°C.

  • Scan Range: m/z 40–350.

Protocol B: LC-MS (Purity & Quantitation)

Best for: High-throughput screening and checking for non-volatile adducts.

  • Sample Prep: Dissolve in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 1.8 µm particle size.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode (+).

  • Target Ions:

    • 206.1

      
       (Protonated)
      
    • 228.1

      
       (Sodium Adduct)
      
    • 247.1

      
       (Acetonitrile Adduct - common in nitrile compounds)
      

Part 5: Decision Logic for Method Selection

When should you choose EI over ESI? Use this logic flow to optimize your analytical resources.

MethodSelection Start Start: Sample Analysis Goal What is the primary goal? Start->Goal Struct Exact Structure Proof (Isomer ID) Goal->Struct Unknown Synthesis Quant Purity / Quantitation Goal->Quant Routine Batch Release EI Select GC-MS (EI) Look for m/z 173/174 Struct->EI ESI Select LC-MS (ESI) Look for m/z 206 Quant->ESI

Caption: Figure 2.[3] Decision matrix for selecting ionization technique based on analytical objective.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining the McLafferty rearrangement and ortho-effects).
  • NIST Mass Spectrometry Data Center. Methyl 2-methoxybenzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Surrogate data for ortho-methoxy benzoate fragmentation).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Comprehensive guide on alpha-cleavage in esters).

Sources

Comparative

A Comparative Guide to the Reactivity of Methyl 5-(cyanomethyl)-2-methoxybenzoate and its Analogs

Introduction In the landscape of medicinal chemistry and organic synthesis, the reactivity of functional groups is a cornerstone of molecular design and process development. Substituted benzoate esters are ubiquitous sca...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, the reactivity of functional groups is a cornerstone of molecular design and process development. Substituted benzoate esters are ubiquitous scaffolds, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Their reactivity, particularly towards nucleophilic acyl substitution, is finely tuned by the electronic and steric nature of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of Methyl 5-(cyanomethyl)-2-methoxybenzoate against simpler benzoate analogs. We will dissect the electronic interplay of the methoxy and cyanomethyl groups and provide supporting experimental frameworks to validate these principles.

The Electronic Architecture: How Substituents Dictate Reactivity

The reactivity of a benzoate ester in reactions like hydrolysis or amidation is primarily governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl, making it more electron-deficient and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) push electron density into the carbonyl, decreasing its electrophilicity and slowing the reaction rate.[1][2] These effects are transmitted through two primary mechanisms:

  • Inductive Effect (-I/+I): An effect transmitted through the sigma (σ) bonds, based on the electronegativity of the atoms.

  • Resonance Effect (+M/-M): An effect transmitted through the pi (π) system, involving the delocalization of lone pairs or pi electrons.[3]

Let's analyze the key players in our comparison:

  • Methyl Benzoate (The Baseline): The unsubstituted parent compound, providing a neutral point of reference.

  • Methyl 2-methoxybenzoate: Features an ortho-methoxy (-OCH₃) group. Oxygen is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can delocalize into the aromatic ring, creating a powerful electron-donating resonance effect (+M).[4][5] For substituents with lone pairs like -OCH₃, the +M effect generally outweighs the -I effect, making it an overall electron-donating group.[5][6]

  • Methyl 5-(cyanomethyl)-2-methoxybenzoate: This molecule presents a more complex electronic profile.

    • The ortho-methoxy group acts as described above, donating electron density via resonance.

    • The meta-cyanomethyl group (-CH₂CN) is primarily an electron-withdrawing group. The cyano group is strongly electronegative, pulling electron density from the methylene (-CH₂) group and, by extension, from the aromatic ring through an inductive (-I) effect.[7]

This electronic tug-of-war between the donating methoxy group and the withdrawing cyanomethyl group is central to understanding the unique reactivity of our target molecule.

electronic_effects cluster_methoxy Methyl 2-methoxybenzoate cluster_cyanomethyl Methyl 5-(cyanomethyl)benzoate (Hypothetical) cluster_target Methyl 5-(cyanomethyl)-2-methoxybenzoate a OCH₃ +M (Resonance Donating) -I (Inductive Withdrawing) b C=O Slightly Deactivated Carbonyl a:f0->b:f0 Net e⁻ Donation c CH₂CN -I (Inductive Withdrawing) d C=O Activated Carbonyl c:f0->d:f0 e⁻ Withdrawal e OCH₃ +M Effect g C=O Moderately Activated Carbonyl e:f0->g:f0 e⁻ Donation f CH₂CN -I Effect f:f0->g:f0 e⁻ Withdrawal (Dominant)

Caption: Electronic influence of substituents on the ester carbonyl group.

Comparative Reactivity in Nucleophilic Acyl Substitution: A Focus on Hydrolysis

Nucleophilic acyl substitution is a fundamental reaction of esters, proceeding through a two-step addition-elimination mechanism involving a tetrahedral intermediate.[8] The rate-determining step is often the initial nucleophilic attack, the speed of which is highly dependent on the electrophilicity of the carbonyl carbon.[9]

We can predict the relative rates of hydrolysis based on the electronic effects discussed:

  • Methyl 2-methoxybenzoate: The net electron-donating effect of the ortho-methoxy group will decrease the electrophilicity of the carbonyl carbon, making it the least reactive towards hydrolysis compared to the unsubstituted methyl benzoate.

  • Methyl Benzoate: Our baseline for comparison.

  • Methyl 5-(cyanomethyl)-2-methoxybenzoate: The strong inductive electron withdrawal from the cyanomethyl group is expected to have a more significant impact on the carbonyl's electrophilicity than the resonance donation from the methoxy group, especially given its meta position relative to the ester. Therefore, this compound is predicted to be the most reactive of the three.

Predicted Reactivity Order (Hydrolysis):

Methyl 2-methoxybenzoate < Methyl Benzoate < Methyl 5-(cyanomethyl)-2-methoxybenzoate

Quantitative Comparison of Hydrolysis Rates

While direct kinetic data for Methyl 5-(cyanomethyl)-2-methoxybenzoate is not extensively published, we can assemble data for related analogs to support our hypothesis. The rate of base-catalyzed hydrolysis (saponification) is particularly sensitive to these electronic effects.[10][11]

CompoundKey Substituent(s)Expected Electronic Effect on CarbonylPredicted Relative Hydrolysis Rate Constant (k_rel)
Methyl 4-methoxybenzoatep-OCH₃Strong Electron Donating (Resonance)< 1
Methyl 2-methoxybenzoateo-OCH₃Electron Donating (Resonance)< 1
Methyl Benzoate-HBaseline1
Methyl 4-chlorobenzoatep-ClElectron Withdrawing (Inductive)> 1
Methyl 5-(cyanomethyl)-2-methoxybenzoate o-OCH₃, m-CH₂CNNet Electron Withdrawing (Inductive)> 1

Note: This table represents predicted relative rates based on established principles of physical organic chemistry. Actual values require experimental determination as described in the protocol below.

Experimental Protocol: Comparative Kinetic Analysis of Ester Hydrolysis

This protocol provides a self-validating system to empirically determine and compare the rates of base-catalyzed hydrolysis for different benzoate esters. The disappearance of the ester or appearance of the benzoate product can be monitored over time using High-Performance Liquid Chromatography (HPLC).

I. Materials and Reagents
  • Methyl benzoate

  • Methyl 2-methoxybenzoate

  • Methyl 5-(cyanomethyl)-2-methoxybenzoate

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Sodium Hydroxide (NaOH), 0.1 M aqueous solution

  • Hydrochloric Acid (HCl), 0.1 M aqueous solution (for quenching)

  • Deionized Water

  • Volumetric flasks, pipettes, and autosampler vials

II. Workflow Diagram

hydrolysis_workflow prep 1. Prepare Stock Solutions - Ester in Acetonitrile (10 mM) - NaOH in Water (0.1 M) reaction 2. Initiate Reaction - Mix Ester and NaOH solutions (1:1 v/v) - Start timer immediately prep->reaction sampling 3. Time-Point Sampling - At t = 0, 5, 15, 30, 60 min... - Withdraw aliquot (e.g., 100 µL) reaction->sampling quench 4. Quench Reaction - Add aliquot to vial with  equal volume of 0.1 M HCl sampling->quench analysis 5. HPLC Analysis - Inject quenched sample - Quantify peak area of ester quench->analysis data 6. Data Processing - Plot ln([Ester]) vs. Time - Calculate pseudo-first-order rate constant (k') analysis->data

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

III. Step-by-Step Procedure
  • Preparation:

    • Prepare a 10 mM stock solution of each ester in acetonitrile.

    • Prepare a thermostatted water bath set to a constant temperature (e.g., 30 °C). Allow all solutions to equilibrate to this temperature.

  • Reaction Initiation:

    • In a small reaction vessel, pipette 5.0 mL of the 0.1 M NaOH solution.

    • To initiate the reaction, add 5.0 mL of one of the 10 mM ester stock solutions and start a stopwatch simultaneously. The final concentration will be 5 mM ester and 0.05 M NaOH.

  • Sampling and Quenching:

    • Immediately withdraw a 100 µL aliquot (this is the t=0 sample) and transfer it to an HPLC vial containing 100 µL of 0.1 M HCl to neutralize the base and stop the reaction.

    • Repeat the sampling and quenching process at regular intervals (e.g., 5, 10, 20, 40, 60, and 90 minutes).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC (e.g., C18 column).

    • Use a mobile phase such as a gradient of acetonitrile and water.

    • Monitor the elution of the ester using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Record the peak area of the ester for each time point.

    • Since the concentration of NaOH is in large excess, the reaction follows pseudo-first-order kinetics.

    • Plot the natural logarithm of the ester peak area (ln(Area)) versus time (t).

    • The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k').

    • Compare the k' values for each ester to determine their relative reactivity.

Reactivity Beyond Hydrolysis: Amidation and the Cyanomethyl Group

The same principles governing hydrolysis apply to other nucleophilic acyl substitutions, such as amidation (reaction with an amine).[12][13] The reactivity order established for hydrolysis is expected to hold for amidation reactions; Methyl 5-(cyanomethyl)-2-methoxybenzoate will likely react faster with amines than methyl benzoate or its 2-methoxy analog.

Furthermore, the cyanomethyl group itself introduces additional reactive possibilities not present in the other analogs. The nitrile functional group can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, and the benzylic protons on the -CH₂- group are acidic and can be deprotonated by a strong base, opening pathways for alkylation or other side-chain modifications.

Conclusion

The reactivity of Methyl 5-(cyanomethyl)-2-methoxybenzoate is a product of the competing electronic effects of its substituents. While the ortho-methoxy group is electron-donating via resonance, the meta-cyanomethyl group exerts a powerful electron-withdrawing inductive effect. This net withdrawal activates the ester's carbonyl group, making Methyl 5-(cyanomethyl)-2-methoxybenzoate significantly more susceptible to nucleophilic acyl substitution reactions like hydrolysis and amidation when compared to methyl benzoate and Methyl 2-methoxybenzoate. Researchers and drug development professionals can leverage this enhanced reactivity for more efficient syntheses but must also remain aware of the potential for reactions at the cyanomethyl side chain under certain conditions. The provided experimental protocol offers a robust method for quantifying these reactivity differences, enabling informed decisions in synthetic route design and optimization.

References

  • Why is methoxy group an electron donating group? - Chemistry Stack Exchange. [Link]

  • Problem 53 Explain why a methoxy group (CH... [FREE SOLUTION] - Vaia. [Link]

  • Kinetics and Mechanism of the Hydrolysis of Substituted Phenyl Benzoates Catalyzed by the o-Iodosobenzoate Anion - ResearchGate. [Link]

  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. - pubs.acs.org. [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Semantic Scholar. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - Taylor & Francis Online. [Link]

  • How might you prepare the following esters using a nucleophilic acyl substitution reaction of an acid chloride? - Homework.Study.com. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties - unpc.com.ua. [Link]

  • hydrolysis of esters - Chemguide. [Link]

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water - ResearchGate. [Link]

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters - Journal of Emerging Investigators. [Link]

  • Methoxy gp on aromatic ring ? - ResearchGate. [Link]

  • Propose mechanisms for the nucleophilic acyl substitutions to for... - Pearson+. [Link]

  • Base-promoted direct amidation of esters: beyond the current scope and practical applications - RSC Publishing. [Link]

  • Watch It Happen: Teaching Esterification and Hydrolysis with Fluorescein Diacetate - pubs.acs.org. [Link]

  • Video: Hydrolysis of an Ester - Prep - JoVE. [Link]

  • Nucleophilic Acyl Substitution Reactions in the Laboratory - Chemistry LibreTexts. [Link]

  • Is Cyano group (-CN group) a ring activator for benzene electrophile substitution reactions? - Quora. [Link]

  • Nucleophilic Acyl Substitution Reactions - Chemistry LibreTexts. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) - Master Organic Chemistry. [Link]

  • An Efficient and Convenient Procedure for Ester Hydrolysis - ResearchGate. [Link]

  • K1 Kinetics of Ester Hydrolysis - YouTube. [Link]

  • Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - ResearchGate. [Link]

  • Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). [Link]

  • Ester Chemistry - Chemistry LibreTexts. [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships - EPA. [Link]

  • Substituent Effects - La Salle University. [Link]

  • Conversion of Amides to Esters by the Nickel-Catalyzed Activation of Amide C–N Bonds - Europe PMC. [Link]

  • Reactivity and transport safety of substituted methyl benzoates - Chemistry Stack Exchange. [Link]

  • Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. [Link]

  • Amidation of methyl benzoate with various amines. - ResearchGate. [Link]

  • Preparation method of 5-formyl-2-methoxy methyl benzoate - Google P
  • Synthesis of methyl 5-formyl-2-methoxybenzoate - PrepChem.com. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution - Master Organic Chemistry. [Link]

  • Electrophilic aromatic directing groups - Wikipedia. [Link]

  • The orientational effects of the cyano group on the benzene ring in deaerated dichloromethane - ResearchGate. [Link]

  • METHYL 2-CYANO-5-METHOXYBENZOATE Properties - EPA. [Link]

  • Visible-light-catalyzed sulfonylation reaction of aryl selenonium salt via electron donor-acceptor complex - The Royal Society of Chemistry. [Link]

Sources

Validation

Technical Guide: IR Spectroscopy Profiling of Methyl 5-(cyanomethyl)-2-methoxybenzoate

Executive Summary & Structural Context[1][2][3][4] In the development of peroxisome proliferator-activated receptor (PPAR) activators and antipsychotic intermediates, Methyl 5-(cyanomethyl)-2-methoxybenzoate (CAS 24550-5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

In the development of peroxisome proliferator-activated receptor (PPAR) activators and antipsychotic intermediates, Methyl 5-(cyanomethyl)-2-methoxybenzoate (CAS 24550-59-2) serves as a critical building block. For researchers synthesizing or validating this compound, Infrared (IR) spectroscopy provides a rapid, non-destructive method for structural confirmation.

The critical analytical challenge lies in distinguishing the nitrile (-CN) moiety. Unlike simple aromatic nitriles (e.g., benzonitrile), the nitrile group in this molecule is attached to a methylene spacer (


), creating a benzyl cyanide-type  environment. This guide objectively compares the IR spectral performance of this specific structural motif against conjugated alternatives and evaluates sampling methodologies (ATR vs. Transmission) for optimal detection.
Structural Logic[2]
  • Core Scaffold: Methyl benzoate with an ortho-methoxy group.

  • Target Functional Group: Cyanomethyl group (

    
    ) at the meta position relative to the ester.
    
  • Key Insight: The methylene bridge insulates the nitrile bond from the aromatic

    
    -system, shifting the IR absorption frequency significantly compared to directly conjugated nitriles.
    

Technical Analysis: The Nitrile Band[5]

Theoretical vs. Observed Performance

The nitrile stretching vibration (


) is highly sensitive to its electronic environment. In Methyl 5-(cyanomethyl)-2-methoxybenzoate, the nitrile is aliphatic/benzylic , not aromatic.
ParameterMethyl 5-(cyanomethyl)-2-methoxybenzoateBenzonitrile (Alternative 1)Acetonitrile (Alternative 2)
Structure Type Benzylic (Insulated)Aromatic (Conjugated)Aliphatic (Simple)
Expected

2250 – 2255 cm⁻¹ 2220 – 2230 cm⁻¹2240 – 2260 cm⁻¹
Band Intensity Medium to WeakStrongMedium
Electronic Effect Inductive (

) only; No Resonance
Resonance (

) lowers bond order
Hyperconjugation

Scientific Interpretation:

  • Conjugation Effect: In Benzonitrile, the

    
    -system of the ring overlaps with the 
    
    
    
    bond, reducing its force constant and lowering the wavenumber to ~2220 cm⁻¹.
  • Insulation Effect: In our target molecule, the

    
     group acts as a "circuit breaker." The nitrile bond retains its full triple-bond character, resulting in a higher frequency absorption (~2250 cm⁻¹), effectively mimicking an aliphatic nitrile despite the aromatic core.
    
Supporting Spectral Features

To fully validate the structure, the nitrile band must be contextualized with the ester and ether signals.

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Note
Ester (Methyl)

Stretch
1710 – 1730Strong band. Conjugated with ring.
Ether (Methoxy)

(Asym)
1240 – 1260Distinctive "Ar-O-C" stretch.
Methylene (-CH₂-)

Stretch
2900 – 2950Weak, just below aromatic C-H.
Aromatic Ring

Skeleton
1580 – 1600Multiple sharp bands.[1]

Comparative Methodology: ATR vs. Transmission (KBr)

For routine analysis, the choice of sampling technique impacts the sensitivity of the nitrile detection.

Performance Matrix
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Preparation Time < 1 minute (Direct solid)15-20 minutes (Grinding/Pressing)
Nitrile Sensitivity Moderate. The effective pathlength is short (~2 µm). Weak nitrile bands may be lost in baseline noise.High. Pathlength can be optimized by pellet thickness. Ideal for detecting weak

bands.
Peak Shift Peaks may appear 2-5 cm⁻¹ lower due to refractive index dispersion.Standard reference values.
Sample Recovery 100% Recoverable.Destructive.

Recommendation:

  • For Routine QC: Use Diamond ATR . The ester carbonyl (~1720 cm⁻¹) is strong enough to serve as a primary confirmation.

  • For Trace Analysis/Purity: Use KBr Transmission . If the nitrile peak is critical for distinguishing the product from a hydrolysis impurity (which would lose the -CN or convert it), the superior signal-to-noise ratio of KBr is required.

Experimental Protocol: Validated ATR Workflow

This protocol ensures reproducible detection of the nitrile band using a standard FTIR spectrometer equipped with a Diamond ATR module.

Step 1: System Blanking
  • Clean the crystal with isopropanol. Ensure no residue remains.

  • Collect a background spectrum (Air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).

Step 2: Sample Deposition
  • Place approximately 5-10 mg of Methyl 5-(cyanomethyl)-2-methoxybenzoate solid onto the center of the crystal.

  • Crucial Step: Apply high pressure using the anvil. Good contact is essential for the high-wavenumber region (2200-3000 cm⁻¹) where the nitrile and C-H bands reside.

Step 3: Data Acquisition & Processing
  • Scan range: 4000 – 600 cm⁻¹.

  • Apply ATR Correction (if comparing to library KBr spectra). This corrects the intensity distortion where higher wavenumbers appear weaker in ATR.

  • Validation Check:

    • Locate the Carbonyl peak at ~1720 cm⁻¹.[2][1] Normalize the spectrum to this peak.

    • Zoom into 2200–2300 cm⁻¹ . A distinct, medium-intensity peak should be visible at ~2252 cm⁻¹ .

    • Failure Mode: If a peak appears at 2225 cm⁻¹, suspect oxidation to a conjugated species or contamination with benzonitrile derivatives.

Visualizations

Diagram 1: Structural Logic & Electronic Effects

This diagram illustrates why the nitrile band shifts to a higher wavenumber compared to conjugated alternatives.

G cluster_0 Target Molecule (Methyl 5-(cyanomethyl)-2-methoxybenzoate) cluster_1 Alternative: Benzonitrile Target Target Molecule CH2 -CH2- Spacer (Insulator) Target->CH2 Attached to CN_Target Nitrile Group (-CN) CH2->CN_Target Blocks Resonance Freq_Target High Frequency ~2252 cm⁻¹ CN_Target->Freq_Target Result Benzo Benzonitrile Ring Aromatic Ring (Conjugation) Benzo->Ring CN_Benzo Nitrile Group (-CN) Ring->CN_Benzo Orbital Overlap Freq_Benzo Lower Frequency ~2225 cm⁻¹ CN_Benzo->Freq_Benzo Weakened Bond

Caption: Comparative mechanistic flow showing how the methylene spacer prevents conjugation, resulting in a higher wavenumber for the target molecule compared to benzonitrile.

Diagram 2: IR Analysis Decision Workflow

A logic gate for researchers to select the correct sampling technique based on their analytical needs.

Workflow Start Start: Sample Analysis Goal Define Analytical Goal Start->Goal Routine Routine ID / QC Goal->Routine Quick Check Trace Impurity / Detailed Structure Goal->Trace High Sensitivity Needed ATR Technique: Diamond ATR Routine->ATR KBr Technique: KBr Pellet Trace->KBr Check Check 2250 cm⁻¹ Region ATR->Check KBr->Check Result_ATR Visible? Yes -> Pass Check->Result_ATR Medium Intensity Result_KBr High Resolution Signal -> Pass Check->Result_KBr High Intensity

Caption: Decision matrix for selecting ATR vs. KBr transmission based on the sensitivity required for the nitrile band.

References

  • NIST Mass Spectrometry Data Center. Benzyl nitrile (Benzeneacetonitrile) Infrared Spectrum.[3] National Institute of Standards and Technology.[3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for IR band assignment rules).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for nitrile aliphatic vs.

Sources

Comparative

A Comparative Guide to Purity Assessment Standards for Methyl 5-(cyanomethyl)-2-methoxybenzoate

For researchers and professionals in drug development, the chemical purity of an intermediate like Methyl 5-(cyanomethyl)-2-methoxybenzoate is not merely a number on a certificate of analysis; it is a critical determinan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the chemical purity of an intermediate like Methyl 5-(cyanomethyl)-2-methoxybenzoate is not merely a number on a certificate of analysis; it is a critical determinant of reaction yield, impurity profiles in the final Active Pharmaceutical Ingredient (API), and ultimately, the safety and efficacy of a therapeutic agent.[1] This guide provides an in-depth comparison of the analytical standards and methodologies required to rigorously assess the purity of this key intermediate, moving beyond simple percentage values to a holistic quality evaluation.

Our discussion is framed within the globally recognized standards set by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline, which governs impurities in new drug substances.[2][3] Understanding and implementing these standards is not just a matter of regulatory compliance but a fundamental component of robust scientific development.[4][5]

The Regulatory Imperative: Understanding ICH Q3A Thresholds

The ICH guidelines provide a risk-based framework for controlling impurities.[5] For any new drug substance, impurities are managed based on established thresholds, which are tied to the maximum daily dose of the final drug.[4] These thresholds dictate the level at which an impurity must be:

  • Reported: The level above which an impurity must be documented in regulatory submissions.

  • Identified: The level above which the structure of an impurity must be determined.

  • Qualified: The level above which an impurity requires toxicological data to ensure its safety.[2][6]

For an intermediate like Methyl 5-(cyanomethyl)-2-methoxybenzoate, controlling impurities upstream is far more efficient and cost-effective than dealing with them in the final API stage.[1]

Potential Impurities in Methyl 5-(cyanomethyl)-2-methoxybenzoate

A robust purity assessment begins with a theoretical analysis of potential impurities based on the synthetic route and chemical stability. These can be broadly categorized as organic, inorganic, and residual solvents.[7][8]

  • Organic Impurities:

    • Starting Materials & Intermediates: Unreacted 2-methoxy-5-(cyanomethyl)benzoic acid or related precursors.

    • By-products: Isomers or products from side-reactions occurring during synthesis.

    • Degradation Products: Compounds resulting from the hydrolysis of the ester or nitrile functional groups.

  • Inorganic Impurities: Residual catalysts, reagents, or salts from the manufacturing process.[4]

  • Residual Solvents: Organic solvents used during synthesis and purification.[8]

Comparative Analysis of Core Analytical Techniques

No single analytical technique can provide a complete purity profile. A multi-modal approach, leveraging the strengths of orthogonal methods, is essential for a comprehensive and trustworthy assessment.[9] The following sections compare the primary techniques used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity analysis for non-volatile organic compounds.[10] Its ability to separate complex mixtures makes it the gold standard for determining the percentage purity and quantifying known and unknown impurities.[11]

  • Principle: Separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase (typically a C18 column for reverse-phase HPLC).

  • Causality in Method Choice: A reverse-phase method is chosen for moderately polar compounds like Methyl 5-(cyanomethyl)-2-methoxybenzoate, as it provides excellent separation of related substances. UV detection is ideal due to the presence of a chromophore (the benzene ring) in the molecule.

  • Strengths: High resolution, excellent quantitative accuracy and precision, and well-established validation protocols.[12][13]

  • Limitations: May not detect impurities that lack a UV chromophore. It provides a relative purity value, not an absolute one, without a certified reference standard.

Gas Chromatography (GC)

GC is the preferred method for analyzing volatile and semi-volatile compounds, making it indispensable for identifying and quantifying residual solvents and other volatile organic impurities.[10][11]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a long, thin column.

  • Causality in Method Choice: Headspace GC is often employed for residual solvent analysis. This technique samples the vapor above the sample, avoiding the injection of non-volatile matrix components that could contaminate the system. A Flame Ionization Detector (FID) is commonly used for its broad applicability to organic compounds, while Mass Spectrometry (MS) provides definitive identification.[14][15]

  • Strengths: Unmatched sensitivity for volatile compounds, making it critical for meeting ICH Q3C guidelines for residual solvents.[16]

  • Limitations: Not suitable for non-volatile or thermally labile compounds.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands apart as a primary analytical method, capable of determining the absolute purity of a substance without requiring an identical reference standard.[17][18]

  • Principle: The intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[19] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[20]

  • Causality in Method Choice: ¹H qNMR is selected for its high sensitivity and the near-ubiquitous presence of protons in organic molecules.[18] It provides a direct, SI-traceable measurement, making it a powerful tool for certifying in-house reference materials.[21]

  • Strengths: Provides absolute purity determination, structural information, and quantification of multiple components simultaneously. It is non-destructive and requires minimal sample preparation.[17][19]

  • Limitations: Lower sensitivity compared to chromatographic methods, and potential for signal overlap in complex mixtures can complicate analysis.

Mass Spectrometry (MS)

MS is the definitive tool for structural elucidation of unknown impurities.[22] When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a powerful instrument for both identification and quantification.[7][23]

  • Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution MS (HRMS) can provide mass data with enough accuracy to help determine the elemental composition of an impurity.[22]

  • Causality in Method Choice: LC-MS is essential when HPLC-UV detects an unknown impurity above the ICH identification threshold.[1][24] The mass spectrometer provides the molecular weight and fragmentation data needed to propose a chemical structure.[23]

  • Strengths: Unrivaled sensitivity and specificity for identifying unknown compounds.[22][23]

  • Limitations: Quantification can be more complex than with UV or FID detectors and is often dependent on the availability of standards.

Data Summary: Comparison of Analytical Techniques

FeatureHPLC-UVGC-FID/MSqNMRLC-MS
Primary Application Purity (%) & separation of non-volatile impuritiesResidual solvents & volatile impuritiesAbsolute purity & reference standard certificationIdentification of unknown impurities
Principle of Detection UV AbsorbanceFlame Ionization / Mass-to-Charge RatioNuclear Magnetic ResonanceMass-to-Charge Ratio
Quantification Relative (requires standard)Relative (FID) / Absolute (with isotopes)Absolute (primary method)Relative (requires standard)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL)Extremely High (pg/mL to fg/mL)
Key Advantage Robustness and reproducibility for routine QCEssential for volatile impurity controlDirect, SI-traceable purity valueDefinitive structural information
Key Limitation Requires chromophore; relative quantificationOnly for volatile/thermolabile compoundsLower sensitivity; signal overlap issuesComplex instrumentation; ionization variability

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability checks to ensure the reliability of the generated data.

Protocol 1: Purity Determination by Reverse-Phase HPLC-UV
  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, column oven, UV/Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of Methyl 5-(cyanomethyl)-2-methoxybenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • System Suitability:

    • Inject the standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak area for the main peak should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Analysis:

    • Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.

  • Calculation:

    • Calculate the purity using the area normalization method, assuming the response factor for all impurities is the same as the main peak.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Protocol 2: Absolute Purity by ¹H qNMR
  • Materials:

    • NMR Spectrometer (≥400 MHz).

    • Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone), dried and of known purity.

    • Deuterated Solvent (e.g., DMSO-d₆).

    • High-precision analytical balance.

  • Sample Preparation:

    • Accurately weigh ~15 mg of Methyl 5-(cyanomethyl)-2-methoxybenzoate and ~10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery. Use a 90° pulse angle.

  • Data Processing:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Calculation:

    • The purity (Purityₐ) is calculated using the following formula[18]: Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • a = Analyte

      • std = Internal Standard

Visualization of Workflows

The following diagrams illustrate the logical flow of a comprehensive purity assessment strategy.

PurityAssessmentWorkflow cluster_0 Initial Screening & Quantification cluster_1 Impurity Identification Sample Sample HPLC_Purity Purity Assay (HPLC-UV) Sample->HPLC_Purity GC_Solvents Residual Solvents (GC-FID) Sample->GC_Solvents qNMR_Purity Absolute Purity (qNMR) Sample->qNMR_Purity Check_Threshold Impurity > ICH Identification Threshold? HPLC_Purity->Check_Threshold LCMS_ID Identify Structure (LC-MS/HRMS) Check_Threshold->LCMS_ID  Yes Final_Report Comprehensive Certificate of Analysis Check_Threshold->Final_Report  No Characterize Synthesize or Isolate Impurity Standard LCMS_ID->Characterize Qualify Toxicological Qualification (if necessary) Characterize->Qualify Qualify->Final_Report

Caption: Comprehensive workflow for the purity assessment of a pharmaceutical intermediate.

TechniqueSelectionTree cluster_purity Purity Quantification cluster_id Impurity Identification cluster_solvents Volatiles Analysis Start Goal of Analysis? Purity_Value Purity_Value Start->Purity_Value Determine Purity % Impurity_ID Impurity_ID Start->Impurity_ID Identify Impurity Solvent_Check Solvent_Check Start->Solvent_Check Check for Solvents Purity_Type Purity_Type Purity_Value->Purity_Type Relative or Absolute? Impurity_Volatility Impurity_Volatility Impurity_ID->Impurity_Volatility Volatile? GC_Headspace Headspace GC-FID/MS Solvent_Check->GC_Headspace Standard Method HPLC HPLC Purity_Type->HPLC Relative Purity (%) qNMR qNMR Purity_Type->qNMR Absolute Purity GCMS GCMS Impurity_Volatility->GCMS Yes LCMS LCMS Impurity_Volatility->LCMS No

Caption: Decision tree for selecting the appropriate analytical technique.

Conclusion: An Integrated Strategy for Quality Assurance

The purity assessment of Methyl 5-(cyanomethyl)-2-methoxybenzoate is a multi-faceted process that extends far beyond a single chromatographic run. It requires an integrated strategy that combines the quantitative power of HPLC, the specificity of GC for volatile impurities, the structural elucidation capabilities of MS, and the absolute accuracy of qNMR. By grounding this strategy in the principles of the ICH guidelines and employing self-validating experimental protocols, researchers and drug developers can ensure the quality and consistency of this critical intermediate, thereby building a solid foundation for the development of safe and effective pharmaceuticals.

References

  • Vertex AI Search. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • National Institutes of Health (NIH). (2013, September 14).
  • Sigma-Aldrich. (n.d.).
  • Vertex AI Search. (n.d.).
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • Emery Pharma. (2024, February 9).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling.
  • AWS. (2022, December 19).
  • CHIMIA. (n.d.).
  • Vertex AI Search. (2026, January 20).
  • Wikipedia. (n.d.). Chemical purity.
  • Vertex AI Search. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • Benchchem. (2025).
  • International Council for Harmonisation (ICH). (2006, October 25). Impurities in new drug substances Q3A (R2).
  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • J&K Scientific LLC. (2023, December 19). The Seven Most Common Grades for Chemicals and Reagents.
  • International Council for Harmonis
  • Concord Technology (Tianjin) Co., Ltd. (2013, January 16). Purity and Grade of Chemical Reagent.
  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.

Sources

Validation

Structural Characterization of Methyl 5-(cyanomethyl)-2-methoxybenzoate: A Comparative Technical Guide

Topic: Structural Characterization of Methyl 5-(cyanomethyl)-2-methoxybenzoate via X-ray Crystallography Content Type: Publish Comparison Guide Executive Summary Methyl 5-(cyanomethyl)-2-methoxybenzoate (CAS: 24550-59-2)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of Methyl 5-(cyanomethyl)-2-methoxybenzoate via X-ray Crystallography Content Type: Publish Comparison Guide

Executive Summary

Methyl 5-(cyanomethyl)-2-methoxybenzoate (CAS: 24550-59-2) is a critical synthetic intermediate, particularly in the development of PPAR activators and PTP1B inhibitors. While solution-state NMR provides connectivity data, it fails to resolve the precise conformational polymorphs and packing forces driven by the flexible cyanomethyl side chain.

This guide outlines the definitive protocol for structural validation using Single Crystal X-ray Diffraction (SC-XRD), comparing its resolution capabilities against standard spectroscopic alternatives (NMR, IR). It establishes SC-XRD as the "Gold Standard" for defining the torsion angles critical for structure-activity relationship (SAR) modeling in drug discovery.

The Characterization Challenge

The molecule consists of a rigid benzoate core with two rotationally active substituents:

  • The Methoxy Group (

    
    ):  Generally planar due to resonance with the aromatic ring.
    
  • The Cyanomethyl Tail (

    
    ):  Highly flexible. In solution (NMR), this group rotates freely, averaging the signal. In the solid state (drug formulation), it locks into a specific low-energy conformation that dictates solubility and bioavailability.
    

Objective: Determine the precise torsion angle


 and intermolecular packing interactions.
Comparative Analysis: SC-XRD vs. Alternatives

The following table contrasts the structural resolution provided by SC-XRD against standard solution-phase techniques for this specific benzoate derivative.

Feature1H-NMR (500 MHz,

)
FT-IR (ATR) SC-XRD (Mo K

)
Primary Output Connectivity & PurityFunctional Groups3D Atomic Coordinates
Cyanomethyl Group Singlet

ppm (Averaged)

Precise Torsion Angle (

)
Methoxy Conformation Singlet

ppm (No spatial data)

stretch
Planarity deviation from ring
Intermolecular Forces Not observable (Solvent separated)Limited (H-bonding shifts)

stacking & Dipole alignment
Stereochemistry Relative only (NOESY required)N/AAbsolute Configuration
Sample State Solution (Dynamic)Solid (Bulk average)Solid (Single Crystal)

Key Insight: NMR confirms what you made; SC-XRD confirms how it behaves in 3D space. For drug intermediates, the latter is required to validate binding pocket fit.

Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality data, strict adherence to the following workflow is required.

Phase A: Crystal Growth (Slow Evaporation)

Benzoate esters with nitrile tails exhibit moderate polarity. A dual-solvent system is recommended to balance solubility and lattice formation.

  • Dissolution: Dissolve 20 mg of Methyl 5-(cyanomethyl)-2-methoxybenzoate in 2 mL of Ethyl Acetate (EtOAc) . Ensure the solution is clear.

  • Anti-solvent Addition: Gently layer 1 mL of n-Hexane on top. Do not mix.

  • Evaporation: Cover the vial with Parafilm and poke 3-5 small holes. Store at room temperature (293 K) in a vibration-free environment.

  • Harvesting: Colorless block-like crystals should appear within 48-72 hours.

Phase B: Data Collection Parameters
  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Radiation: Mo K

    
     (
    
    
    
    Å).
  • Temperature: 100 K (Cryostream) is mandatory to reduce thermal vibration of the flexible

    
     chain.
    
  • Strategy: Collect full sphere data (

    
    ) to ensure high redundancy.
    
Phase C: Refinement Strategy (SHELXL)
  • Structure Solution: Use Direct Methods (SHELXT) to locate the heavy atoms (O, N).

  • Refinement: Refine on

    
     using SHELXL.
    
  • Hydrogen Treatment:

    • Aromatic H: Constrain using AFIX 43.

    • Methoxy/Methylene H: Use AFIX 137 or 23 (riding model) to account for rotation.

  • Validation: Check for "Alert level A/B" regarding the nitrile bond length (typical

    
     is 
    
    
    
    Å).
Structural Workflow Diagram

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the decision nodes for refinement.

G Synthesis Crude Product (Methyl 5-(cyanomethyl)-2-methoxybenzoate) Recryst Recrystallization (EtOAc/Hexane) Synthesis->Recryst Screening Microscopy Check (Polarized Light) Recryst->Screening Screening->Recryst Amorphous/Twinned XRD SC-XRD Data Collection (100 K) Screening->XRD Single Crystal Found Solve Structure Solution (SHELXT) XRD->Solve Refine Refinement (SHELXL) Solve->Refine Validation CheckCIF & Deposition Refine->Validation Validation->Refine High R-factor

Figure 1: Critical path for structural validation of benzoate intermediates. The loop at "Screening" and "Validation" ensures data integrity before publication.

Expected Structural Features & Interactions

Based on structural analogs (e.g., Methyl 5-iodo-2-methoxybenzoate), the following crystallographic outcomes are expected for the target molecule:

A. Unit Cell & Space Group
  • System: Monoclinic (Most common for planar benzoates).

  • Space Group:

    
     (Centrosymmetric).
    
  • Z: 4 (One molecule per asymmetric unit).[1]

B. Intramolecular Geometry
  • Methoxy Planarity: The

    
     group will likely lie coplanar with the benzene ring (
    
    
    
    ) due to an intramolecular Hydrogen Bond between the carbonyl oxygen and the aromatic proton.
  • Nitrile Extension: The

    
     group typically adopts a gauche or anti conformation relative to the ring to minimize steric clash with the ortho-protons.
    
C. Supramolecular Packing (The "Why" of XRD)

Unlike NMR, XRD reveals the weak forces stabilizing the solid:

  • Dipole-Dipole Interactions: The nitrile group (

    
    ) is a strong dipole acceptor. Expect antiparallel alignment of nitrile groups between neighboring molecules.
    
  • Weak Hydrogen Bonding: Look for

    
     interactions (
    
    
    
    Å) linking the chains into 2D sheets.
  • 
     Stacking:  The electron-deficient benzoate ring often stacks in a "head-to-tail" fashion with a centroid-centroid distance of 
    
    
    
    Å.
Logic of Analysis: The "Triangulation" Method

To ensure scientific rigor, do not rely on one method. Use the Triangulation Approach to validate the structure.

Logic NMR NMR Spectroscopy (Solution State) Result Validated Conformational Model NMR->Result Verifies Purity XRD X-Ray Crystallography (Solid State) DFT DFT Calculation (Gas Phase Energy) XRD->DFT Input Coordinates XRD->Result Defines Geometry DFT->NMR Predicts Shifts DFT->Result Explains Stability

Figure 2: The Triangulation Method. XRD provides the geometry for DFT, which in turn validates the energy minima, ensuring the crystal structure is not a kinetic artifact.

References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Wang, X., et al. (2009).[1] "Synthesis and properties of methyl 5-iodo-2-methoxybenzoate." Journal of Chemical Crystallography (Analogous structural comparison).

  • Desiraju, G. R. (2002). "Hydrogen bridges in crystal engineering: Interactions without borders." Accounts of Chemical Research, 35(7), 565-573. (Reference for C-H...N interactions).

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Methyl 5-(cyanomethyl)-2-methoxybenzoate

[1] Part 1: Executive Safety Summary (Immediate Action Card) Chemical Identity: Methyl 5-(cyanomethyl)-2-methoxybenzoate CAS: 24550-59-2 (Analogous reference based on functional group toxicity) Risk Profile: High Acute T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Safety Summary (Immediate Action Card)

Chemical Identity: Methyl 5-(cyanomethyl)-2-methoxybenzoate CAS: 24550-59-2 (Analogous reference based on functional group toxicity) Risk Profile: High Acute Toxicity (Potential) .[1] Critical Hazard: This compound contains a cyanomethyl (


)  moiety.[1] Unlike simple aromatic nitriles, cyanomethyl groups are metabolically active and can release cyanide ions or act as alkylating agents. Treat this substance as Toxic by Inhalation, Ingestion, and Skin Contact (H301+H311+H331)  until specific toxicological data proves otherwise.

Immediate Directive:

  • Zero Skin Contact: This compound is lipophilic; it will cross the dermal barrier rapidly.

  • Engineering Controls: Handle exclusively in a certified Chemical Fume Hood.

  • Minimum PPE: Double Nitrile Gloves, Lab Coat + Impervious Apron, Safety Glasses (Goggles if liquid/solution).

Part 2: Hazard Profiling & Risk Assessment[1][2]

As scientists, we must understand the mechanism of danger to select the right PPE. We do not rely on generic "wear gloves" advice.

1. The Cyanomethyl Risk Factor

The cyanomethyl group (


) attached to the benzoate ring poses a dual threat:
  • Metabolic Cyanide Release: In vivo, oxidative metabolism (via cytochrome P450) can liberate cyanide anions (

    
    ), leading to histotoxic hypoxia.[1]
    
  • Skin Permeation: The methyl ester and methoxy groups increase lipophilicity (LogP), facilitating rapid transport across the stratum corneum. Once absorbed, the systemic toxicity can be delayed but severe.

2. Physical State & Dispersion
  • State: Typically a low-melting solid or viscous oil.[1]

  • Risk:

    • If Solid: Electrostatic dust generation during weighing is the primary inhalation vector.

    • If Liquid/Oil: Splash and aerosolization during transfer or heating are the primary vectors.

Part 3: PPE Selection Matrix[1]

This matrix is designed to create a redundant barrier system . If one layer fails, the next must protect you.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses leave gaps.[1] If this compound enters the eye, rapid absorption into the bloodstream can occur via the lacrimal ducts. Goggles provide a sealed environment.
Hand (Primary) Disposable Nitrile (Low modulus) Thickness: 4-5 milProvides dexterity for weighing.[1] Change every 15 minutes or immediately upon splash.
Hand (Secondary) Extended Cuff Nitrile or Laminate Under the primary gloveActs as the "fail-safe."[1] If the outer glove is compromised (pinhole/permeation), this layer prevents dermal contact. Color indicator gloves are recommended here.
Body Poly-coated Lab Coat or Tyvek Sleeves Standard cotton coats absorb liquids, holding the toxin against your skin.[1] Use disposable Tyvek sleeves/apron for transfers >100 mg.
Respiratory Fume Hood (Primary) Backup: N95 or P100 (Solids)The fume hood is your primary lung. If working outside a hood (strongly discouraged), a half-face respirator with Organic Vapor/P100 cartridges is mandatory.[1]
Part 4: Operational Protocols & Visualization[1]
4.1 PPE Donning & Doffing Logic

Correct removal is as critical as correct application.[1] A contaminated glove touching the skin during removal negates all protection.

G Start Start Protocol Step1 1. Inspect PPE (Check for tears/pinholes) Start->Step1 Step2 2. Inner Glove (Extended Cuff) Step1->Step2 Step3 3. Lab Coat/Sleeves (Tucked into Inner Glove) Step2->Step3 Step4 4. Outer Glove (Over Coat Cuff) Step3->Step4 Step5 5. Work Execution Step4->Step5 Step6 6. Outer Glove Removal (Beak Method) Step5->Step6 Complete Step5->Step6 SPLASH! Step7 7. Wash Inner Gloves (Soap/Water) Step6->Step7 Step8 8. Remove Inner Gloves (Peel from wrist) Step7->Step8 End Wash Hands (20s Scrub) Step8->End

Figure 1: Sequential Gowning and De-gowning Workflow designed to prevent secondary contamination.

4.2 Handling Workflow: Weighing & Transfer

Objective: Prevent dust inhalation and surface contamination.[1]

  • Preparation:

    • Place a disposable absorbent mat (plastic side down) in the fume hood.

    • Static Check: If the compound is fluffy/static-prone, use an anti-static gun or wipe the spatula with an anti-static cloth.[1]

  • Weighing:

    • Do not weigh on an open bench. Move the balance into the hood or use a powder containment enclosure.

    • Use a closed transfer vessel (e.g., tared vial with cap) to move the material from balance to reaction vessel.

  • Solubilization:

    • Add solvent slowly. The heat of solution is unlikely to be high, but splashing is the risk.

    • Self-Validation: Check your outer gloves.[2][3][4] If you see any shine or discoloration, change them immediately.

4.3 Emergency Response: Spill Scenario

SpillResponse Alert SPILL DETECTED Assess Assess Volume & Form Alert->Assess Small < 5mL / 5g (In Hood) Assess->Small Contained Large > 5mL / 5g (Or Outside Hood) Assess->Large Uncontained ActionSmall 1. Cover with Absorbent pads 2. Wipe with weak bleach (10%) 3. Double bag waste Small->ActionSmall ActionLarge 1. EVACUATE LAB 2. Secure Entry 3. Call HazMat Team Large->ActionLarge Disposal Label as 'Toxic Organic Waste' ActionSmall->Disposal

Figure 2: Decision logic for spill response. Note that large spills outside the hood require evacuation due to inhalation risks.

Part 5: Disposal & Decontamination[1]

The "No-Drain" Rule: Under no circumstances should this compound enter the water system.[1] The nitrile group is stable but toxic to aquatic life.

  • Solid Waste:

    • Collect all contaminated gloves, mats, and paper towels in a clear polyethylene bag .

    • Seal and place inside a secondary container (box/drum).

    • Label: "Hazardous Waste - Toxic Solid - Methyl 5-(cyanomethyl)-2-methoxybenzoate".[1]

  • Liquid Waste:

    • Segregate into "Organic Waste - Toxic" .

    • Incompatibility Alert: Do not mix with strong acids (e.g., Sulfuric, Hydrochloric) or strong oxidizers. Acidic hydrolysis of the nitrile can release Hydrogen Cyanide (HCN) gas in the waste container.

    • Verification: Measure pH of waste stream to ensure it remains neutral or slightly basic (pH 7-9).[1]

  • Glassware Decontamination:

    • Rinse glassware with Acetone inside the hood. Collect the rinse.[4][5]

    • Soak glassware in a 10% Bleach (Sodium Hypochlorite) solution for 24 hours. The hypochlorite helps oxidize the nitrile/cyanide residues (though less effective on stable nitriles, it ensures surface decontamination of labile byproducts).

References
  • TCI Chemicals. (2025).[6] Safety Data Sheet: Methyl 2-(Cyanomethyl)benzoate. Retrieved from (Analogous hazard data).

  • Centers for Disease Control and Prevention (CDC). (2024). Nitriles: Systemic Toxicity and Safe Handling. NIOSH Pocket Guide to Chemical Hazards. Retrieved from .

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from .

  • Cayman Chemical. (2025).[6] Safety Data Sheet: 5-methoxy-N,N-dimethyltryptamine (Analogous methoxy-indole handling). Retrieved from .

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(cyanomethyl)-2-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(cyanomethyl)-2-methoxybenzoate
© Copyright 2026 BenchChem. All Rights Reserved.